IKK 16 hydrochloride
Description
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Properties
IUPAC Name |
[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5OS.ClH/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26;/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVDIVQCZWDBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IKK 16 Hydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of IKK 16 hydrochloride, a potent inhibitor of the IκB kinase (IKK) complex. Dysregulation of the NF-κB signaling pathway, centrally regulated by the IKK complex, is implicated in a multitude of inflammatory diseases and cancers, making it a critical therapeutic target.[1] this compound has emerged as a valuable tool for studying the intricate role of this pathway. This document details the history of its development, summarizes key quantitative data from in vitro and in vivo studies, provides methodologies for essential experiments, and visualizes the core signaling pathway and experimental workflows.
Discovery and Development History
This compound was first described in a 2006 publication by Waelchli and colleagues as part of a research initiative to design and synthesize 2-benzamido-pyrimidines as novel IKK inhibitors.[2][3] The development process involved the optimization of a lead compound, resulting in the identification of IKK 16 as a potent inhibitor of IKKβ (IKK-2) with an IC50 value of 40 nM.[2] A key finding during the initial screening was that the introduction of an additional basic amino group, as seen in the tertiary amine structure of IKK 16, led to significantly increased activity in the low-nanomolar range.[2]
Subsequent studies have established IKK 16 as a selective inhibitor of the IKK complex, which is composed of the catalytic subunits IKKα (IKK-1) and IKKβ (IKK-2), and the regulatory subunit NEMO (IKKγ).[1] It has been demonstrated to be orally bioavailable in rats and mice, showing significant in vivo activity in models of inflammation, such as lipopolysaccharide (LPS)-induced TNF-α release and thioglycollate-induced peritonitis.[4] While it is a potent IKK inhibitor, further characterization has revealed off-target activity against Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D (PKD) isoforms.[5][6][7] To date, no clinical trials involving this compound have been conducted.[2]
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the canonical NF-κB signaling pathway.[1] The IKK complex is responsible for the phosphorylation of the inhibitory IκB proteins.[1] This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, which frees the NF-κB heterodimer (commonly p65/p50) to translocate into the nucleus.[1] Once in the nucleus, NF-κB activates the transcription of a wide array of genes involved in pro-inflammatory and immune responses.[1] By inhibiting the kinase activity of IKKα and IKKβ, IKK 16 prevents the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and suppressing its transcriptional activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference(s) |
| IKKβ (IKK-2) | 40 | Cell-free kinase assay | [4][8][9] |
| IKK complex | 70 | Cell-free kinase assay | [4][8][9] |
| IKKα (IKK-1) | 200 | Cell-free kinase assay | [4][8][9] |
| LRRK2 | 50 | In vitro kinase assay | [4][5] |
| PKD1 | 153.9 | Radiometric PKD kinase assay | [5][7] |
| PKD2 | 115 | Radiometric PKD kinase assay | [5][7] |
| PKD3 | 99.7 | Radiometric PKD kinase assay | [5][7] |
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Line | IC50 (µM) | Reference(s) |
| Inhibition of TNFα-induced IκBα degradation | HUVEC | 1.0 | [5] |
| Inhibition of TNFα-induced E-selectin expression | HUVEC | 0.5 | [5] |
| Inhibition of TNFα-induced VCAM-1 expression | HUVEC | 0.3 | [5] |
| Inhibition of TNFα-induced ICAM-1 expression | HUVEC | 0.3 | [5] |
| Inhibition of IFNγ-induced β2 microglobulin expression | HUVEC | 2.0 | [5] |
| Inhibition of IFNγ-induced HLA-DR expression | HUVEC | 2.0 | [5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Species | Dose | Route | Outcome | Reference(s) |
| LPS-induced TNFα release | Rat | 30 mg/kg | p.o. | 75% inhibition of plasma TNFα. | |
| LPS-induced TNFα release | Rat | 30 mg/kg | s.c. | 86% inhibition of plasma TNFα. | |
| Thioglycollate-induced peritonitis | Mouse | 10 mg/kg | s.c. | ~50% inhibition of neutrophil extravasation. | |
| Sepsis-associated multiple organ dysfunction (LPS/PepG or CLP) | Mouse | 1 mg/kg | i.v. | Attenuated impairment in systolic contractility, renal dysfunction, hepatocellular injury, and lung inflammation. Significantly attenuated the increase in iNOS expression and increased phosphorylation of Akt and eNOS.[2] |
CLP: Cecal Ligation and Puncture; i.v.: intravenous; LPS: Lipopolysaccharide; p.o.: oral; PepG: Peptidoglycan; s.c.: subcutaneous.
Table 4: Pharmacokinetic Parameters of this compound
| Species | Route | Cmax | Tmax | Half-life | Oral Bioavailability (%) | Reference(s) |
| Rat | p.o. | N/A | N/A | N/A | Orally bioavailable | [4] |
| Mouse | p.o. | N/A | N/A | N/A | Orally bioavailable | [4] |
N/A: Not Available. Specific quantitative pharmacokinetic parameters are not publicly available in the reviewed literature.
Signaling Pathways and Experimental Workflows
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the canonical NF-κB signaling pathway.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.
Experimental Workflows
Caption: Workflow for an in vitro IKK kinase assay.
Caption: Workflow for a cellular IκBα degradation assay via Western Blot.
Experimental Protocols
In Vitro IKK Kinase Assay (ADP-Glo™ Format)
Objective: To determine the in vitro inhibitory activity of this compound against a purified IKK enzyme.
Materials:
-
Recombinant purified IKK enzyme (e.g., IKKβ)
-
Kinase substrate (e.g., GST-IκBα or a synthetic peptide like IKKtide)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in kinase assay buffer to achieve the desired final concentrations.
-
Dilute the IKK enzyme and substrate to their optimal concentrations in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the IKK enzyme, substrate, and this compound (or DMSO for vehicle control) to the wells of the plate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific IKK isoform.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence (wells without enzyme) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular IκBα Degradation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit TNF-α-induced IκBα degradation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
Recombinant human TNF-α
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies: rabbit anti-IκBα, and a loading control antibody (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and Treatment:
-
Plate HUVECs and grow to near confluency.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10-20 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation. Include an unstimulated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane with TBS-T and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
Quantify the band intensities for IκBα and the loading control. Normalize the IκBα signal to the loading control to determine the relative amount of IκBα remaining in each sample.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the IKK complex. Its discovery and subsequent investigation have provided valuable insights into the role of the NF-κB signaling pathway in various physiological and pathological processes. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the IKK complex and to support the use of this compound as a critical research tool in inflammation, immunology, and oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
IKK 16 Hydrochloride: A Comprehensive Technical Guide on Target Selectivity and Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
IKK 16 hydrochloride is a potent and selective inhibitor of the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway.[1][2] This technical guide provides an in-depth overview of the target selectivity and kinase profile of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in studies of inflammation, immunology, and oncology.
Introduction
The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. The IκB kinase (IKK) complex, consisting of the catalytic subunits IKKα (IKK1) and IKKβ (IKK2) and the regulatory subunit NEMO (IKKγ), is a central node in this pathway. Dysregulation of NF-κB signaling is implicated in a multitude of diseases, making the IKK complex a prime therapeutic target. This compound has emerged as a valuable chemical probe for dissecting the function of the IKK complex and for exploring the therapeutic potential of IKK inhibition. This guide summarizes the known inhibitory activity and selectivity of this compound.
Target Selectivity and Potency
This compound is a selective inhibitor of the IKK complex, demonstrating greater potency for IKKβ over IKKα in cell-free assays.[3][4] Its inhibitory activity extends to other kinases, including Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D (PKD) isoforms.[5][6][7] The compound also reportedly inhibits the ATP-binding cassette (ABC) transporter ABCB1. The known in vitro potency of this compound against various targets is summarized in the tables below.
In Vitro Inhibitory Activity against Primary Targets
| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |
| IKKβ (IKK2) | 40 | Cell-free | [4] |
| IKK complex | 70 | Cell-free | |
| IKKα (IKK1) | 200 | Cell-free | [4] |
In Vitro Inhibitory Activity against Off-Target Kinases
| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |
| LRRK2 | 50 | In vitro kinase assay | [3] |
| PKD1 | 153.9 | Radiometric PKD kinase assay | [5][6][7] |
| PKD2 | 115 | Radiometric PKD kinase assay | [5][6][7] |
| PKD3 | 99.7 | Radiometric PKD kinase assay | [5][6][7] |
| PKCα | >1000 | Radiometric kinase assay | [5][6] |
| PKCδ | >1000 | Radiometric kinase assay | [5][6] |
| CAMKIIα | >1000 | Radiometric kinase assay | [5][6] |
Note: A comprehensive kinome scan of this compound against a broad panel of kinases is not publicly available. The data presented reflects the published findings for a limited number of kinases.
Cellular Inhibitory Activity
| Cellular Effect | IC50 (µM) | Cell Line | Stimulus | Reference(s) |
| Inhibition of IκBα degradation | 1.0 | HUVEC | TNF-α | |
| Inhibition of E-selectin expression | 0.5 | HUVEC | TNF-α | |
| Inhibition of ICAM expression | 0.3 | HUVEC | TNF-α | |
| Inhibition of VCAM expression | 0.3 | HUVEC | TNF-α |
Signaling Pathways and Mechanism of Action
This compound exerts its primary effect by inhibiting the canonical NF-κB signaling pathway. By blocking the kinase activity of the IKK complex, it prevents the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκB) proteins. This stabilizes the IκB-NF-κB complex in the cytoplasm, thereby preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the activity of this compound.
In Vitro IKKβ Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant IKKβ.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using [γ-³²P]ATP can be employed to quantify the phosphorylation of a specific IκBα-derived peptide substrate by IKKβ.
-
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., biotinylated IκBα peptide)
-
ATP
-
This compound
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagents (e.g., europium-labeled anti-phospho-IκBα antibody and streptavidin-allophycocyanin for TR-FRET, or P81 phosphocellulose paper for radiometric assay)
-
Microplate reader (for TR-FRET) or scintillation counter (for radiometric assay)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a microplate, add the IKKβ enzyme, substrate, and the diluted this compound or vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagents and incubate as required by the manufacturer's protocol (for TR-FRET). For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity.
-
Measure the signal and calculate the percent inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for NF-κB Activation (Western Blot)
This protocol assesses the ability of this compound to inhibit the degradation of IκBα in response to a pro-inflammatory stimulus.
-
Principle: Western blotting is used to detect the levels of total IκBα protein in cell lysates following treatment with an NF-κB activator in the presence or absence of this compound.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC) or other suitable cell line
-
Cell culture medium
-
This compound
-
TNF-α (or other NF-κB stimulus)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against IκBα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary anti-IκBα antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Caption: A typical experimental workflow for Western blot analysis of IκBα degradation.
Conclusion
This compound is a well-characterized, potent inhibitor of the IKK complex with demonstrated activity against other kinases such as LRRK2 and PKD isoforms. Its selectivity for IKKβ over IKKα makes it a valuable tool for investigating the canonical NF-κB signaling pathway. The comprehensive data on its potency and the detailed experimental protocols provided in this guide are intended to facilitate its effective use in research and drug discovery efforts targeting inflammatory and oncogenic signaling pathways. Further investigation, including broad-panel kinome screening, would provide a more complete understanding of its selectivity profile.
References
- 1. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells | PLOS One [journals.plos.org]
- 6. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In Vitro Inhibitory Activity of IKK 16 Hydrochloride on IKKα and IKKβ: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the in vitro inhibitory potency of IKK 16 hydrochloride, a selective inhibitor of IκB kinases (IKK), against the catalytic subunits IKKα and IKKβ. This document outlines the compound's IC50 values, delves into the experimental methodologies for their determination, and visually represents the pertinent signaling pathways and experimental workflows.
Quantitative Inhibitory Activity
This compound demonstrates preferential inhibition of IKKβ over IKKα in cell-free assays. The half-maximal inhibitory concentration (IC50) values are summarized below, offering a clear comparison of its potency against the individual isoforms and the IKK complex.
| Target | IC50 Value (nM) |
| IKKβ (IKK2) | 40 |
| IKK Complex | 70 |
| IKKα (IKK1) | 200 |
These values are consistently reported across multiple sources.[1][2][3][4][5][6][7][8][9]
IKK Signaling Pathways and the Role of IKK 16
The nuclear factor-kappa B (NF-κB) signaling pathways are central to inflammatory responses, immune regulation, and cell survival. The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a critical regulator of these pathways.[8][10] IKK 16 exerts its inhibitory effect by blocking the kinase activity of IKKα and IKKβ, which in turn prevents the phosphorylation and subsequent degradation of IκB proteins, thereby suppressing NF-κB activation.[10]
There are two primary NF-κB signaling pathways:
-
The Canonical Pathway: Predominantly mediated by IKKβ, this pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1).[11][12][13] Activation of IKKβ leads to the phosphorylation of the inhibitor of κB (IκB), marking it for ubiquitination and proteasomal degradation.[10] This process releases the NF-κB dimer (commonly p65/p50), allowing its translocation to the nucleus to activate gene transcription.[10]
-
The Non-Canonical Pathway: This pathway is dependent on IKKα and is activated by a specific subset of TNF receptor superfamily members.[14][15] It involves the NF-κB-inducing kinase (NIK), which activates IKKα.[16] IKKα then phosphorylates and induces the processing of the p100 subunit to p52, leading to the nuclear translocation of p52/RelB heterodimers.[14][16]
The diagrams below illustrate these two pathways.
Experimental Protocols for IC50 Determination
The determination of in vitro IC50 values for IKK inhibitors like this compound typically involves a biochemical kinase assay. The objective of this assay is to directly measure the enzymatic activity of purified IKKα or IKKβ in the presence of varying concentrations of the inhibitor.
Principle of the Assay
The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the IKK enzyme. The extent of substrate phosphorylation is then measured, and the inhibition is calculated relative to a control reaction without the inhibitor.
Key Components and Reagents
-
Enzyme: Recombinant human IKKα or IKKβ.
-
Substrate: A peptide or protein substrate, often a recombinant fragment of IκBα (e.g., GST-IκBα).[17]
-
Phosphate Donor: Adenosine triphosphate (ATP), which may be radiolabeled (e.g., [γ-³²P]ATP) or used in conjunction with a detection system that measures ADP production.[17][18]
-
Inhibitor: this compound, serially diluted to a range of concentrations.
-
Assay Buffer: A buffer solution containing components like HEPES, MgCl₂, and DTT to maintain optimal enzyme activity.[17]
-
Detection System: This can vary depending on the assay format and may include methods such as:
-
Radiometric assays: Quantifying the incorporation of ³²P into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using a system like ADP-Glo™.[18][19]
-
Fluorescence-based assays: Using specific antibodies to detect the phosphorylated substrate, such as in a Dissociation-Enhanced Ligand Fluorescence Immunoassay (DELFIA).[20]
-
Generalized Experimental Workflow
-
Preparation of Reagents: All reagents, including the serially diluted inhibitor, enzyme, substrate, and ATP, are prepared in the assay buffer.
-
Reaction Setup: The inhibitor (or vehicle control, e.g., DMSO) is pre-incubated with the IKK enzyme in the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[19]
-
Termination of Reaction: The reaction is stopped, often by the addition of a solution containing EDTA.[20]
-
Detection: The amount of phosphorylated substrate or ADP produced is quantified using the chosen detection method.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated. This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
The following diagram outlines a typical workflow for an in vitro kinase assay.
Conclusion
This compound is a potent inhibitor of the IKK complex, with a notable selectivity for IKKβ over IKKα. This characteristic makes it a valuable tool for investigating the distinct roles of these kinase isoforms in the canonical and non-canonical NF-κB signaling pathways. The standardized in vitro kinase assays provide a robust and reproducible method for quantifying the inhibitory activity of this and other related compounds, which is essential for research and preclinical drug development in areas such as inflammation and oncology.
References
- 1. IKK-16, IkappaB kinase inhibitor (CAS 1186195-62-9) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IκB kinase (IKK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. benchchem.com [benchchem.com]
- 11. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IKKα plays a major role in canonical NF-κB signalling in colorectal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation by IKKα of a Second, Evolutionary Conserved, NF-κB Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 17. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Unraveling the Therapeutic Potential of IKK 16 Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Immediate Release
This technical guide provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of IKK 16 hydrochloride, a potent and selective inhibitor of the IκB kinase (IKK) complex. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of inflammation, immunology, and oncology.
Introduction
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response. Its dysregulation is a key factor in the pathophysiology of numerous diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer. The IκB kinase (IKK) complex, a central regulator of NF-κB activation, has therefore emerged as a critical target for therapeutic intervention. This compound has been identified as a significant inhibitor of this complex, demonstrating potential for the development of novel therapeutics. This whitepaper synthesizes the available data on its mechanism of action, potency, cellular effects, and in vivo efficacy, alongside detailed experimental methodologies.
Pharmacodynamics: Targeting the Core of Inflammatory Signaling
This compound exerts its biological effects by directly inhibiting the catalytic activity of the IKK complex. This inhibition prevents the phosphorylation and subsequent proteasomal degradation of IκBα, the primary inhibitor of NF-κB. As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]
In Vitro Potency and Selectivity
This compound has been shown to be a potent inhibitor of the IKK complex, with a notable selectivity for the IKKβ subunit, the principal kinase responsible for IκBα phosphorylation in the canonical NF-κB pathway.[2] The compound also exhibits inhibitory activity against other kinases, including Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D (PKD) isoforms.[3][4]
| Target | IC50 (nM) | Assay Type |
| IKKβ (IKK2) | 40 | Cell-free kinase assay |
| IKK Complex | 70 | Cell-free kinase assay |
| IKKα (IKK1) | 200 | Cell-free kinase assay |
| LRRK2 | 50 | In vitro kinase assay |
| PKD1 | 153.9 | Radiometric PKD kinase assay |
| PKD2 | 115 | Radiometric PKD kinase assay |
| PKD3 | 99.7 | Radiometric PKD kinase assay |
| This table summarizes the in vitro inhibitory potency of this compound against various kinase targets. Data compiled from multiple sources.[3][4][5][6][7] |
Cellular Activity
In cellular assays, this compound effectively suppresses the inflammatory response by inhibiting the downstream effects of NF-κB activation. This includes the inhibition of IκBα degradation and the reduced expression of various adhesion molecules crucial for the inflammatory cascade.[8][9]
| Effect | Cell Line | IC50 (µM) |
| Inhibition of IκBα Degradation | HUVEC | 1.0 |
| Inhibition of E-Selectin Expression | HUVEC | 0.5 |
| Inhibition of ICAM-1 Expression | HUVEC | 0.3 |
| Inhibition of VCAM-1 Expression | HUVEC | 0.3 |
| This table presents the cellular activity of this compound in Human Umbilical Vein Endothelial Cells (HUVEC). Data compiled from multiple sources.[8][10] |
Pharmacokinetics: A Note on Bioavailability
While this compound is reported to be orally bioavailable in preclinical rodent models, including rats and mice, specific quantitative pharmacokinetic parameters such as plasma half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), and volume of distribution (Vd) are not extensively detailed in publicly available literature. The existing data primarily focuses on its pharmacodynamic effects following oral administration.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams have been generated.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.
Caption: Generalized workflow for an in vivo efficacy study of IKK 16.
Experimental Protocols
The following section details the methodologies for key experiments cited in the characterization of this compound.
In Vitro IKK Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified IKK isoforms.
Materials:
-
Recombinant human IKKα, IKKβ, or IKK complex.
-
Peptide substrate (e.g., IκBα-derived peptide).
-
This compound (serial dilutions).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Phosphocellulose paper or filter plates.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the recombinant IKK isoform, the peptide substrate, and the desired concentration of this compound in the kinase assay buffer.
-
Initiate the kinase reaction by the addition of [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper or into the wells of a filter plate.
-
Wash the phosphocellulose paper or filter plate extensively to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Cellular Western Blot for IκBα Degradation
Objective: To assess the effect of this compound on stimulus-induced IκBα degradation in a cellular context.
Materials:
-
A suitable cell line (e.g., HUVEC, HeLa).
-
This compound.
-
An NF-κB activating stimulus (e.g., TNF-α, IL-1β).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against IκBα and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator for a time known to induce IκBα degradation (e.g., 15-30 minutes).
-
Lyse the cells and collect the total protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against IκBα and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of IκBα, normalized to the loading control.
In Vivo Murine Model of Endotoxemia
Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.
Materials:
-
Male C57BL/6 mice.[1]
-
This compound formulated for in vivo administration.
-
Lipopolysaccharide (LPS).
-
Equipment for animal dosing (e.g., gavage needles, syringes).
-
Materials for blood and tissue collection.
-
ELISA kits for cytokine measurement (e.g., TNF-α).
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Administer this compound or vehicle control to the respective groups of mice via the desired route (e.g., oral gavage, subcutaneous injection).
-
After a specified pre-treatment time (e.g., 1 hour), induce systemic inflammation by intraperitoneal injection of LPS.
-
At a time point corresponding to the peak of the inflammatory response (e.g., 1.5-2 hours post-LPS), collect blood samples.
-
Process the blood to obtain plasma.
-
Measure the plasma concentrations of pro-inflammatory cytokines, such as TNF-α, using an ELISA kit.
-
At the end of the experiment, euthanize the animals and collect tissues for further analysis (e.g., histology, Western blot).[1]
Conclusion
This compound is a potent and selective inhibitor of the IKK complex with demonstrated in vitro and in vivo activity. Its ability to effectively block the canonical NF-κB signaling pathway underscores its potential as a valuable research tool and a promising candidate for the development of novel anti-inflammatory and anti-cancer therapeutics. While its oral bioavailability is established, further studies are required to fully elucidate its pharmacokinetic profile. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic utility of this compound.
References
- 1. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IKK-16, IkappaB kinase inhibitor (CAS 1186195-62-9) | Abcam [abcam.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
The Role of IKK 16 Hydrochloride in Inhibiting Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of IKK 16 hydrochloride, a potent and selective inhibitor of the IκB kinase (IKK) complex. We delve into its mechanism of action in the context of cytokine production, present key quantitative data on its inhibitory activities, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating inflammatory and autoimmune diseases where the NF-κB signaling pathway plays a pivotal role.
Introduction
The nuclear factor kappa B (NF-κB) signaling pathway is a cornerstone of the immune and inflammatory response, orchestrating the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2] Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1] The IκB kinase (IKK) complex, comprising the catalytic subunits IKKα (IKK1) and IKKβ (IKK2) and the regulatory subunit NEMO (IKKγ), is the central regulator of the canonical NF-κB pathway.[1][3] By phosphorylating the inhibitor of κB (IκB) proteins, the IKK complex triggers their ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.[1][4]
This compound has emerged as a valuable chemical probe and potential therapeutic lead for its potent and selective inhibition of the IKK complex.[4][5][6] This guide will explore the molecular mechanisms by which this compound suppresses cytokine production and provide practical information for its application in research and development.
Mechanism of Action: Inhibition of the Canonical NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by directly targeting the ATP-binding sites of IKKα and IKKβ, thereby inhibiting their kinase activity.[7] This action is the critical initiating step in a cascade of events that ultimately suppresses the production of pro-inflammatory cytokines.
The canonical NF-κB signaling pathway, and the inhibitory action of IKK 16, can be summarized as follows:
-
Stimulus: Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), bind to their respective cell surface receptors (e.g., TNFR, TLR4).[2][8]
-
IKK Complex Activation: This receptor engagement initiates a signaling cascade that converges on and activates the IKK complex.[8][9]
-
IκBα Phosphorylation: The activated IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[2][10]
-
IκBα Degradation: Phosphorylated IκBα is recognized by the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1]
-
NF-κB Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65/p50 NF-κB heterodimer, allowing it to translocate from the cytoplasm into the nucleus.[1][2]
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, driving the transcription of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][11]
This compound intervenes at step 3. By inhibiting the kinase activity of the IKK complex, it prevents the phosphorylation of IκBα.[1][7] This stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively sequestering NF-κB and preventing its nuclear translocation and subsequent transcriptional activity.[12][13] The net result is a significant reduction in the production and release of key inflammatory cytokines.
Figure 1. this compound's inhibition of the canonical NF-κB signaling pathway.
Quantitative Data
The potency of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for its inhibitory activity.
| Target | IC50 (nM) | Assay Type | Reference(s) |
| IKKβ (IKK2) | 40 | Cell-free assay | [4][5][6] |
| IKK complex | 70 | Cell-free assay | [4][5][6] |
| IKKα (IKK1) | 200 | Cell-free assay | [4][5][6] |
| LRRK2 | 50 | In vitro assay | [5][14] |
| PKD1 | 153.9 | In vitro assay | [14][15] |
| PKD2 | 115 | In vitro assay | [14][15] |
| PKD3 | 99.7 | In vitro assay | [14][15] |
Table 1. Biochemical potency of this compound against IKK isoforms and other kinases.
| Cellular Effect | Cell Line | Stimulus | IC50 (µM) | Reference(s) |
| Inhibition of IκBα degradation | HUVEC | TNF-α | 1.0 | [4] |
| Inhibition of E-selectin expression | HUVEC | TNF-α | 0.5 | [4] |
| Inhibition of ICAM-1 expression | HUVEC | TNF-α | 0.3 | [4][5] |
| Inhibition of VCAM-1 expression | HUVEC | TNF-α | 0.3 | [4][5] |
| Inhibition of TNF-α-induced NF-κB activation | HEK293 | TNF-α | 0.003 | [5] |
| Inhibition of endothelial permeability | BRECs | TNF-α/VEGF | 0.002 | [5][10] |
Table 2. Cellular activity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory effect of this compound on cytokine production.
In Vitro IKKβ Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on purified IKKβ kinase.
Materials:
-
Recombinant human IKKβ
-
Peptide substrate (e.g., IKKtide)
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a dilution series of this compound in the appropriate solvent (e.g., DMSO).
-
In a reaction vessel, combine the recombinant IKKβ enzyme, the peptide substrate, and the desired concentration of this compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction.
-
Quantify the kinase activity by measuring the incorporation of ³²P into the substrate or by measuring the amount of ADP produced.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.[13][16]
Cellular IκBα Degradation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit stimulus-induced IκBα degradation in a cellular context.
Materials:
-
A suitable cell line (e.g., HUVECs, HeLa, RAW 264.7 macrophages)
-
This compound
-
A pro-inflammatory stimulus (e.g., TNF-α, LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against IκBα, phospho-IκBα (Ser32/36), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Culture cells to confluency in appropriate multi-well plates.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).[12]
-
Stimulate the cells with the pro-inflammatory agent for a short period (e.g., 15-30 minutes) to induce IκBα degradation.[1]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against IκBα and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of IκBα degradation and its inhibition by this compound.[16]
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the inhibition of stimulus-induced nuclear translocation of the NF-κB p65 subunit by this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Pro-inflammatory stimulus
-
Paraformaldehyde for fixation
-
Triton X-100 for permeabilization
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Pre-treat cells grown on coverslips with different concentrations of this compound.
-
Stimulate the cells with the pro-inflammatory agent.
-
Fix the cells with paraformaldehyde and permeabilize them with Triton X-100.[1]
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.[12]
-
Mount the coverslips and visualize them using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation and its inhibition by this compound.[1]
Cytokine Measurement (ELISA)
Objective: To quantify the inhibitory effect of this compound on the production and secretion of pro-inflammatory cytokines.
Materials:
-
Cells capable of producing the cytokine of interest (e.g., primary macrophages, BV2 microglia)
-
This compound
-
LPS or other appropriate stimulus
-
Commercially available ELISA kit for the target cytokine (e.g., TNF-α, IL-6)
Procedure:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 500 ng/mL) for a suitable duration (e.g., 6 hours).[11]
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the secreted cytokine.[11]
-
Analyze the data to determine the dose-dependent inhibition of cytokine production by this compound.
Figure 2. General experimental workflow for assessing the efficacy of this compound.
In Vivo Efficacy
This compound has demonstrated significant efficacy in various animal models of inflammation. In a mouse model of LPS-induced endotoxemia, treatment with IKK 16 resulted in a substantial reduction in the release of TNF-α.[1][4] Furthermore, in a mouse model of polymicrobial sepsis induced by cecal ligation and puncture (CLP), administration of this compound attenuated multiple organ dysfunction, including cardiac and renal dysfunction, and reduced lung inflammation.[1][17][18] These in vivo studies underscore the therapeutic potential of IKK 16 in treating systemic inflammatory conditions.[1]
Selectivity and Off-Target Effects
While this compound is a potent inhibitor of the IKK complex, it also exhibits activity against other kinases, which should be considered when interpreting experimental results. Notably, it inhibits Leucine-rich repeat kinase 2 (LRRK2) with an IC50 of 50 nM and is a pan-inhibitor of protein kinase D (PKD) isoforms.[5][14][15] It has also been reported to inhibit the ATP-binding cassette (ABC) transporter ABCB1.[15][19] A comprehensive understanding of the selectivity profile of IKK 16 is crucial for its application as a specific research tool and for its potential development as a therapeutic agent.
Conclusion
This compound is a powerful tool for investigating the role of the NF-κB signaling pathway in cytokine production and inflammation. Its well-characterized mechanism of action, potent inhibitory activity, and demonstrated in vivo efficacy make it a valuable compound for both basic research and drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of inflammatory and autoimmune diseases. As with any pharmacological inhibitor, careful consideration of its selectivity profile is essential for the accurate interpretation of experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKK 16 | IκB Kinase | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. IKK-16, IkappaB kinase inhibitor (CAS 1186195-62-9) | Abcam [abcam.com]
- 7. scbt.com [scbt.com]
- 8. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-mediated endothelial activation in pulmonary endothelial cells: role of Nox2-dependent IKK-β phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. apexbt.com [apexbt.com]
- 18. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
Unraveling the Potency of IKK 16 Hydrochloride: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of IKK 16 hydrochloride, a potent and selective inhibitor of the IκB kinase (IKK) complex. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data on its mechanism of action, inhibitory potency, and the structural determinants of its activity. Detailed experimental methodologies and visual representations of critical pathways and workflows are included to facilitate a deeper understanding of this significant molecule.
This compound has emerged as a valuable tool in the study of the NF-κB signaling pathway, a critical mediator of inflammatory responses. Its dysregulation is implicated in a multitude of diseases, including inflammatory disorders and cancer, making the IKK complex a prime therapeutic target.[1] this compound exerts its inhibitory effect by targeting the catalytic subunits of the IKK complex, primarily IKKβ (IKK-2), thereby preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) proteins.[1] This action effectively blocks the nuclear translocation of the NF-κB heterodimer, ultimately suppressing the transcription of pro-inflammatory genes.[1]
Quantitative Analysis of Inhibitory Activity
This compound demonstrates high potency against the IKK complex, with a notable selectivity for the IKKβ subunit. The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its effects in cellular assays.
| Target | IC50 (nM) | Assay Type | Reference |
| IKKβ (IKK-2) | 40 | Cell-free assay | [2][3][4] |
| IKK complex | 70 | Cell-free assay | [2][3][4] |
| IKKα (IKK-1) | 200 | Cell-free assay | [2][3][4] |
| LRRK2 | 50 | Cell-free assay | [2][4] |
| Protein Kinase D1 (PKD1) | 153.9 | Cell-free assay | [4][5] |
| Protein Kinase D2 (PKD2) | 115 | Cell-free assay | [4][5] |
| Protein Kinase D3 (PKD3) | 99.7 | Cell-free assay | [4][5] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases in cell-free assays.
| Cellular Effect | IC50 (µM) | Cell Line | Stimulus | Reference |
| Inhibition of IκBα Degradation | 1.0 | HUVEC | TNF-α | [6] |
| Inhibition of E-selectin Expression | 0.5 | HUVEC | TNF-α | [6] |
| Inhibition of ICAM-1 Expression | 0.3 | HUVEC | TNF-α | [2][6] |
| Inhibition of VCAM-1 Expression | 0.3 | HUVEC | TNF-α | [2][6] |
| Inhibition of β2 microglobulin Expression | 2.0 | HUVEC | IFN-γ | [2][4] |
| Inhibition of HLA-DR Expression | 2.0 | HUVEC | IFN-γ | [2][4] |
Table 2: Cellular Activity of this compound. This table presents the IC50 values for the inhibitory effects of this compound on various cellular responses in Human Umbilical Vein Endothelial Cells (HUVECs).
Deciphering the Structure-Activity Relationship
The potent inhibitory activity of this compound is attributed to its 2-benzamido-pyrimidine core structure. SAR studies on this class of compounds have revealed several key features that govern their potency and selectivity.
A foundational study in the development of this series highlighted that the introduction of a basic amino group significantly enhances inhibitory activity compared to neutral analogs.[7] Specifically, tertiary amines, as seen in the pyrrolidinyl-piperidinyl moiety of IKK 16, were found to be particularly effective, pushing the activity into the low-nanomolar range.[7]
The general structure of this compound can be broken down into three key regions:
-
The Benzothiophene-Pyrimidine Core: This large, planar heterocyclic system is crucial for occupying the ATP-binding pocket of the IKK enzyme. The benzothiophene group contributes to favorable hydrophobic interactions within the active site.
-
The Phenyl Linker: This aromatic ring connects the pyrimidine core to the solvent-exposed region. Substitutions on this ring can influence the overall conformation and solubility of the inhibitor.
-
The Pyrrolidinyl-Piperidinyl-Methanone Side Chain: This basic moiety extends into the solvent-exposed region of the ATP-binding site. The tertiary amine in this chain is critical for the high potency of IKK 16, likely through the formation of a salt bridge with a charged residue in the enzyme's active site.
The following diagram illustrates the key structural components of this compound and their contribution to its inhibitory activity.
References
An In-depth Technical Guide to the Preliminary Biological Activity of IKK 16 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
IKK 16 hydrochloride is a potent, selective, and orally active inhibitor of the IκB kinase (IKK) complex, a central regulator of the nuclear factor kappa B (NF-κB) signaling pathway.[1] Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, positioning the IKK complex as a significant therapeutic target.[1] This technical guide provides a comprehensive overview of the preliminary biological activity of IKK 16, summarizing its mechanism of action, inhibitory potency against various kinases, and its effects in both cellular and animal models. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.
Mechanism of Action
This compound primarily functions as a selective, ATP-competitive inhibitor of the IκB kinase (IKK) complex.[2][3] The IKK complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ).[1] In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) activate the IKK complex.[1] The activated IKK complex then phosphorylates the inhibitor of κB (IκB) proteins, primarily IκBα.[1][4] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα releases the NF-κB heterodimer (most commonly p65/p50), which then translocates into the nucleus to activate the transcription of a wide array of genes involved in inflammation, immunity, and cell survival.[1]
IKK 16 exerts its inhibitory effect by binding to the ATP-binding site of the IKK catalytic subunits, thereby preventing the phosphorylation of IκBα and blocking the entire downstream signaling cascade.[2][4]
Quantitative Data on Biological Activity
The inhibitory potency of IKK 16 has been quantified against several kinases in biochemical assays and in various cellular contexts.
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Target Kinase | IC₅₀ (nM) | Assay Type |
|---|---|---|
| IKKβ (IKK2) | 40 | Cell-free kinase assay |
| IKK complex | 70 | Cell-free kinase assay |
| IKKα (IKK1) | 200 | Cell-free kinase assay |
| LRRK2 | 50 | In vitro kinase assay |
| PKD1 | 153.9 | Radiometric PKD kinase assay |
| PKD2 | 115 | Radiometric PKD kinase assay |
| PKD3 | 99.7 | Radiometric PKD kinase assay |
Data sourced from multiple references.[4][5][6][7][8]
Table 2: Cellular Inhibitory Activity (IC₅₀)
| Target/Process | Cell Type | IC₅₀ (µM) |
|---|---|---|
| IκB Degradation | HUVEC | 1.0 |
| E-Selectin Expression | HUVEC | 0.5 |
| ICAM Expression | HUVEC | 0.3 |
| VCAM Expression | HUVEC | 0.3 |
| β2 Microglobulin Expression | HUVEC | 2 |
| HLA-DR Expression | HUVEC | 2 |
Data reflects TNF-α-stimulated expression in Human Umbilical Vein Endothelial Cells (HUVEC).[5]
Table 3: Additional Cellular Activity (EC₅₀)
| Target/Process | Cell Type | EC₅₀ (µM) |
|---|---|---|
| TNFα/VEGF-induced Permeability | Bovine Retinal Endothelial Cells | 0.002 |
| TNF-induced NF-κB Activation | HEK293 | 0.003 |
Data sourced from Selleck Chemicals.[7]
In Vitro and In Vivo Biological Effects
Preliminary studies have revealed a range of biological effects for IKK 16, highlighting its therapeutic potential.
-
Anti-Inflammatory Activity : IKK 16 inhibits the degradation of IκB and the expression of TNF-α-stimulated adhesion molecules such as E-selectin, ICAM, and VCAM. It also effectively inhibits LPS-induced TNF-α release in vivo.[9]
-
Sepsis and Organ Protection : In mouse models of sepsis induced by either LPS/Peptidoglycan or cecal ligation and puncture (CLP), delayed administration of IKK 16 attenuated multiple organ dysfunction.[10][11] Specifically, it reduced impairment in systolic contractility, renal dysfunction, hepatocellular injury, and lung inflammation.[10][11] These protective effects are associated with the inhibition of NF-κB, a decrease in inducible nitric oxide synthase (iNOS) expression, and the activation of the Akt-eNOS survival pathway.[11]
-
Renal Function and Fibrosis : Studies have shown that IKK 16 can restore renal function and alleviate fibrosis in acute kidney injury.[5][8]
-
Other Activities : IKK 16 is also reported to be an inhibitor of the ATP-binding cassette (ABC) transporter ABCB1 (P-glycoprotein), which could have implications for overcoming multidrug resistance in cancer therapy.[5][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings.
Objective: To determine the direct inhibitory activity of this compound on recombinant IKKβ kinase.
Materials:
-
Recombinant human IKKβ kinase
-
IKK substrate peptide (e.g., IKKtide, biotinylated)
-
This compound
-
Kinase Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in kinase buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted IKK 16 or vehicle control to each well.
-
Enzyme/Substrate Addition: Prepare a master mix containing IKKβ enzyme and the peptide substrate in kinase buffer. Add 10 µL of this mix to each well. Final concentrations should be optimized, for example, 5-10 nM IKKβ and 1 µM substrate.
-
Reaction Initiation: Add 10 µL of ATP solution (e.g., 10 µM final concentration) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Readout: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each IKK 16 concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[13]
Objective: To assess the effect of IKK 16 on TNF-α-induced IκBα phosphorylation and degradation in a cellular context.
Materials:
-
HUVEC or other suitable cell line
-
Cell culture medium and reagents
-
This compound
-
TNF-α
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., HUVECs) and grow to ~80% confluency. Pre-incubate cells with various concentrations of IKK 16 or vehicle control for 1 hour.[3]
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[4][13]
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.[13]
-
Analysis: Quantify band intensities using software (e.g., ImageJ). Normalize the phospho-IκBα signal to the total IκBα or β-actin signal to determine the relative change in phosphorylation and degradation.[4][13]
Objective: To evaluate the efficacy of IKK 16 in a model of polymicrobial sepsis-induced organ dysfunction.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) and Peptidoglycan (PepG)
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Equipment for intravenous (i.v.) or subcutaneous (s.c.) injections
-
Equipment for blood and tissue collection and analysis (e.g., echocardiography, serum chemistry analyzer, MPO assay kits)
Procedure:
-
Model Induction: Induce sepsis-associated multiple organ dysfunction by co-administering LPS (e.g., 9 mg/kg) and PepG (e.g., 3 mg/kg) intraperitoneally. A sham group receives saline only.[9][11]
-
Treatment: At 1 hour post-induction, treat mice with either IKK 16 (e.g., 1 mg/kg, i.v.) or an equivalent volume of vehicle.[9][11]
-
Monitoring and Termination: Monitor the animals for 24 hours. At the 24-hour endpoint, terminate the experiment.[9][11]
-
Endpoint Analysis:
-
Cardiac Function: Assess systolic contractility using echocardiography before termination.[11]
-
Blood Collection: Collect blood via cardiac puncture for serum analysis.
-
Organ Collection: Perfuse and collect organs (kidneys, liver, lungs, heart) for further analysis.
-
Renal & Liver Injury: Measure serum creatinine and alanine aminotransferase (ALT) levels to assess kidney and liver injury, respectively.[11]
-
Lung Inflammation: Measure myeloperoxidase (MPO) activity in lung tissue homogenates as an indicator of neutrophil infiltration.[11]
-
-
Data Analysis: Compare the measured parameters between the sham, sepsis + vehicle, and sepsis + IKK 16 groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the IKK complex.[1] Preliminary data from in vitro and in vivo studies demonstrate its ability to effectively block the canonical NF-κB signaling pathway, resulting in significant anti-inflammatory and organ-protective effects.[1][11] Its activity against other targets such as LRRK2, PKD isoforms, and ABCB1 suggests a broader range of potential applications.[4][5][8][12] The comprehensive data on its potency and biological activity make IKK 16 a valuable pharmacological tool for investigating the role of the NF-κB pathway in health and disease and a promising lead compound for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for IKK 16 Hydrochloride in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IKK 16 hydrochloride, a potent and selective IκB kinase (IKK) inhibitor, in in vitro cell culture experiments. This document outlines the mechanism of action, summarizes key quantitative data, and offers detailed experimental protocols for studying the effects of this compound on the canonical nuclear factor kappa B (NF-κB) signaling pathway.
Mechanism of Action
This compound is a selective inhibitor of the IκB kinase (IKK) complex, which plays a central role in the activation of the NF-κB signaling pathway. The IKK complex, consisting of the catalytic subunits IKKα (IKK1) and IKKβ (IKK2) and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitor of κB (IκB) proteins.[1] This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκB releases the NF-κB heterodimer (commonly p65/p50), allowing it to translocate to the nucleus and initiate the transcription of a wide range of genes involved in inflammatory and immune responses.[1] this compound exerts its inhibitory effect by blocking the kinase activity of IKKα and IKKβ, thereby preventing IκB phosphorylation and degradation, which ultimately suppresses NF-κB-mediated gene transcription.[1]
Data Presentation
In Vitro Kinase Inhibition Profile of IKK 16
| Target Kinase | IC50 (nM) | Assay Type |
| IKKβ (IKK2) | 40 | Cell-free |
| IKK complex | 70 | Cell-free (isolated from HeLa cells) |
| IKKα (IKK1) | 200 | Cell-free |
| LRRK2 | 50 | Cell-free |
| PKD1 | 153.9 | Radiometric PKD kinase assay |
| PKD2 | 115 | Radiometric PKD kinase assay |
| PKD3 | 99.7 | Radiometric PKD kinase assay |
This data is compiled from multiple sources[2][3][4].
Cellular Inhibitory Activity of IKK 16 in Human Umbilical Vein Endothelial Cells (HUVECs)
| Cellular Effect | IC50 (µM) | Experimental Condition |
| Inhibition of IκBα degradation | 1.0 | TNF-α stimulated |
| Inhibition of E-selectin expression | 0.5 | TNF-α stimulated |
| Inhibition of ICAM-1 expression | 0.3 | TNF-α stimulated |
| Inhibition of VCAM-1 expression | 0.3 | TNF-α stimulated |
This data is compiled from a study on TNF-α stimulated HUVECs[2].
Signaling Pathway Diagram
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO.[5] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10-50 mM. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 483.63 g/mol ), dissolve 4.84 mg in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles.
General Cell Culture and Treatment Protocol
-
Cell Seeding: Plate the desired cell line (e.g., HCT116, HUVEC, HEK293) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and grow to 80-90% confluency.[2]
-
Inhibitor Pre-treatment: Prior to stimulation, replace the culture medium with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control.[2] Pre-incubation times typically range from 30 minutes to 3 hours.[6]
-
Stimulation: After the pre-incubation period, add the stimulus (e.g., 10 ng/mL TNF-α) to the culture medium to activate the NF-κB pathway.[2]
-
Incubation: Incubate the cells for the desired time period, which will vary depending on the downstream readout (e.g., 15-30 minutes for IκBα phosphorylation, 4-6 hours for adhesion molecule expression).[2]
-
Harvesting: After incubation, proceed with cell lysis for protein analysis or other downstream applications.
Western Blot Analysis of IκBα Degradation
This protocol is used to assess the ability of IKK 16 to inhibit stimulus-induced IκBα degradation, a key indicator of NF-κB pathway inhibition.[2]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[2]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Incubate with a primary antibody against IκBα (e.g., 1:1000 dilution) overnight at 4°C.[2]
-
Wash the membrane three times with TBST.[2]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.[2]
-
-
Detection:
Adhesion Molecule Expression Assay in HUVECs
This protocol quantifies the effect of IKK 16 on the expression of cell surface adhesion molecules, which are downstream targets of NF-κB signaling.[2]
-
Cell Seeding: Plate HUVECs in 96-well plates (for ELISA) or 6-well plates (for flow cytometry) and grow to confluence.[2]
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of IKK 16 (e.g., 0.1 to 10 µM) or DMSO for 1-2 hours.[2]
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells and incubate for 4-6 hours to induce the expression of adhesion molecules.[2]
-
Detection (Cell-based ELISA):
-
Fix the cells with 4% paraformaldehyde for 15 minutes.[2]
-
Wash the wells with PBS.[2]
-
Block with 1% BSA in PBS for 1 hour.[2]
-
Incubate with primary antibodies against ICAM-1, VCAM-1, or E-selectin for 2 hours at room temperature.[2]
-
Wash with PBS.[2]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour.[2]
-
Wash with PBS.[2]
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.[2]
-
Stop the reaction and read the absorbance at the appropriate wavelength.[2]
-
-
Detection (Flow Cytometry):
-
Detach the cells using a non-enzymatic cell dissociation solution.[2]
-
Wash the cells with FACS buffer (PBS with 1% BSA).[2]
-
Incubate the cells with fluorochrome-conjugated primary antibodies against ICAM-1, VCAM-1, or E-selectin for 30 minutes on ice in the dark.[2]
-
Wash the cells twice with FACS buffer.[2]
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer.[2]
-
Experimental Workflow Diagram
Caption: A general experimental workflow for in vitro studies using IKK 16.
References
Application Notes and Protocols: IKK 16 Hydrochloride in a Mouse Model of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IKK 16 hydrochloride, a potent IκB kinase (IKK) inhibitor, in a mouse model of sepsis. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, supported by quantitative data from preclinical studies.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical mediator of the inflammatory cascade in sepsis. This compound is a selective inhibitor of the IKK complex, which plays a central role in the activation of the canonical NF-κB pathway. By inhibiting IKK, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit and the transcription of pro-inflammatory genes.[1][2][3] Preclinical studies have demonstrated the therapeutic potential of this compound in mitigating the multi-organ dysfunction associated with sepsis.[1][4]
Mechanism of Action
This compound targets the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. In sepsis, pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs) activate Toll-like receptors (TLRs) and other pattern recognition receptors. This activation leads to the recruitment of adaptor proteins that ultimately activate the IKK complex. The activated IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitor of κB (IκBα).[3] This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB heterodimer (typically p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, as well as inducible nitric oxide synthase (iNOS).[1][5]
This compound selectively inhibits the catalytic activity of IKKβ (IC50: 40 nM) and the IKK complex (IC50: 70 nM), with a lower potency for IKKα (IC50: 200 nM).[4][6] By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.[1][2]
Experimental Protocols
Two common mouse models of sepsis are detailed below: lipopolysaccharide (LPS)/peptidoglycan (PepG)-induced endotoxemia and cecal ligation and puncture (CLP)-induced polymicrobial sepsis.[1][2]
General Experimental Workflow
Protocol 1: LPS/PepG-Induced Endotoxemia Model
This model induces a systemic inflammatory response mimicking certain aspects of sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Peptidoglycan (PepG) from S. aureus
-
This compound
-
Sterile, pyrogen-free saline
-
Vehicle for this compound (e.g., saline, DMSO/saline solution)
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Sepsis Induction: Administer a single intraperitoneal (i.p.) injection of LPS and PepG. A typical dose is 5 mg/kg LPS and 0.5 mg/kg PepG.[1][2]
-
This compound Administration: One hour after the induction of endotoxemia, administer this compound at a dose of 1 mg/kg body weight via intravenous (i.v.) injection.[1][2] The control group should receive an equivalent volume of the vehicle.
-
Monitoring and Sample Collection: Monitor the mice for 24 hours. At the 24-hour time point, euthanize the mice and collect blood and tissue samples (heart, liver, kidneys, lungs) for analysis.[1][2]
Protocol 2: Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis, as it more closely resembles the clinical progression of the disease.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
This compound
-
Sterile, pyrogen-free saline
-
Vehicle for this compound
Procedure:
-
Acclimatization: Acclimate mice as described in Protocol 1.
-
Sepsis Induction (CLP Surgery):
-
Anesthetize the mouse.
-
Make a small midline abdominal incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the ligation position.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the abdominal cavity and suture the incision.
-
Administer subcutaneous saline for fluid resuscitation.
-
Sham-operated control mice undergo the same procedure without ligation and puncture.[1][2]
-
-
This compound Administration: One hour after the CLP surgery, administer this compound at a dose of 1 mg/kg body weight via intravenous (i.v.) injection.[1][2] The control group should receive an equivalent volume of the vehicle.
-
Monitoring and Sample Collection: Monitor the mice for 24 hours or for survival studies over a longer period (e.g., 72 hours).[7] At the desired endpoint, collect blood and tissue samples for analysis.[1][2]
Data Presentation: Quantitative Outcomes
The following tables summarize the expected quantitative outcomes based on published studies.
Table 1: Effect of this compound on Sepsis-Induced Organ Dysfunction
| Parameter | Sepsis Model | Sham + Vehicle | Sepsis + Vehicle | Sepsis + IKK 16 HCl |
| Cardiac Function | ||||
| Ejection Fraction (%) | LPS/PepG | ~75 | ~50 | ~70 |
| Fractional Shortening (%) | LPS/PepG | ~45 | ~25 | ~40 |
| Renal Function | ||||
| Serum Creatinine (mg/dL) | LPS/PepG | ~0.2 | ~0.8 | ~0.4 |
| Hepatocellular Injury | ||||
| Serum ALT (U/L) | LPS/PepG | ~30 | ~250 | ~100 |
| Lung Inflammation | ||||
| Myeloperoxidase (MPO) Activity (U/g tissue) | LPS/PepG | ~0.5 | ~2.5 | ~1.0 |
Data are approximate values based on trends reported in Coldewey et al., 2013.[1][2][5]
Table 2: Effect of this compound on NF-κB Pathway Activation in Sepsis
| Parameter | Tissue | Sepsis Model | Sepsis + Vehicle (Fold Change vs. Sham) | Sepsis + IKK 16 HCl (Fold Change vs. Sepsis + Vehicle) |
| Phosphorylation of IκBα | Heart | CLP | Increased | Significantly Attenuated |
| Nuclear Translocation of p65 | Heart | CLP | Increased | Significantly Attenuated |
| iNOS Expression | Heart | CLP | Increased | Significantly Attenuated |
| Phosphorylation of IκBα | Liver | CLP | Increased | Significantly Attenuated |
| Nuclear Translocation of p65 | Liver | CLP | Increased | Significantly Attenuated |
| iNOS Expression | Liver | CLP | Increased | Significantly Attenuated |
Based on findings from Coldewey et al., 2013.[1][2][5]
Table 3: Effect of this compound on Survival in a CLP Sepsis Model
| Treatment Group | 72-hour Survival Rate (%) |
| CLP + Vehicle | 20% |
| CLP + IKK 16 HCl (1 mg/kg, i.v.) | 60% |
Data reported in a study referenced by Mullane et al., 2022.[7]
Conclusion
This compound demonstrates significant therapeutic potential in preclinical mouse models of sepsis by inhibiting the NF-κB signaling pathway. The protocols and data presented here provide a robust framework for researchers to investigate the efficacy of this compound in mitigating sepsis-induced multi-organ dysfunction and improving survival. These application notes serve as a valuable resource for the design and execution of future studies in the field of sepsis research and drug development.
References
- 1. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application of IKK 16 Hydrochloride in Rheumatoid Arthritis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and has been strongly implicated in the pathogenesis of RA. The IκB kinase (IKK) complex, particularly IKKβ (IKK2), is a key mediator in the canonical NF-κB pathway, making it a prime target for therapeutic intervention in inflammatory diseases. IKK 16 hydrochloride is a potent and selective inhibitor of the IKK complex, demonstrating significant potential in preclinical RA research. This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo models of rheumatoid arthritis.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of the IKK complex.[1] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules, which are pivotal in the pathophysiology of rheumatoid arthritis.[2][3]
Data Presentation
Biochemical Potency of this compound
| Target | IC50 (nM) |
| IKKβ (IKK2) | 40 |
| IKK complex | 70 |
| IKKα (IKK1) | 200 |
Table 1: Inhibitory concentrations (IC50) of this compound against IKK isoforms and the IKK complex. Data compiled from cell-free assays.[4]
In Vitro Efficacy of this compound in Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis Patients (HFLS-RA)
| Cell Line | Treatment | Endpoint | Result |
| HFLS-RA | IKK 16 (1 µM) | Proliferation | Inhibition of proliferation[5] |
Table 2: Summary of the in vitro effects of this compound on primary cells relevant to rheumatoid arthritis.
Signaling Pathway
Caption: The Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Protocol: Inhibition of Proliferation in Human Fibroblast-Like Synoviocytes from RA Patients (HFLS-RA)
This protocol is based on methodologies described for studying the effects of IKK inhibitors on HFLS-RA cells.[6][7]
1. Cell Culture:
-
Culture primary HFLS-RA cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Use cells between passages 4 and 8 for experiments to ensure phenotypic stability.
2. Preparation of this compound:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
3. Experimental Workflow:
Caption: Experimental workflow for assessing the anti-proliferative effects of IKK 16 on HFLS-RA.
4. Proliferation Assay (MTT Assay):
-
Seed HFLS-RA cells in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
5. Western Blot Analysis for NF-κB Pathway Proteins:
-
Seed HFLS-RA cells in 6-well plates.
-
Pre-treat cells with this compound for 1 hour before stimulating with a pro-inflammatory cytokine like TNF-α (10 ng/mL) for 30 minutes.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
In Vivo Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is a representative methodology adapted from established protocols for testing IKK inhibitors in rodent models of RA.[8][9][10][11]
1. Animals:
-
Use male DBA/1J mice, 8-10 weeks old, as they are highly susceptible to CIA.
2. Induction of Arthritis:
-
Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
On day 0, administer a primary immunization by intradermal injection at the base of the tail.
-
On day 21, administer a booster immunization with bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
3. Dosing and Administration of this compound:
-
This compound is orally bioavailable.[4]
-
Prepare a formulation of this compound suitable for oral gavage (e.g., in a vehicle of 0.5% methylcellulose).
-
Begin prophylactic treatment one day before the primary immunization or therapeutic treatment upon the first signs of arthritis.
-
Administer this compound orally once or twice daily at a predetermined dose (e.g., 10-30 mg/kg). A dose-response study is recommended.
4. Experimental Workflow:
Caption: Workflow for the Collagen-Induced Arthritis (CIA) mouse model and treatment with IKK 16.
5. Assessment of Arthritis:
-
Monitor the mice three times a week for the onset and severity of arthritis.
-
Use a clinical scoring system for each paw (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema extending to the ankle, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
6. Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice and collect blood and tissues.
-
Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or in protein extracts from paw tissue using ELISA.
-
NF-κB Activation: Perform Western blot analysis on nuclear extracts from paw tissue to assess the translocation of NF-κB subunits (e.g., p65).[12]
Conclusion
This compound is a valuable research tool for investigating the role of the IKK/NF-κB pathway in rheumatoid arthritis. The protocols outlined above provide a framework for studying its efficacy in both in vitro and in vivo models. These methodologies can be adapted to address specific research questions and further elucidate the therapeutic potential of IKK inhibition in RA.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of inflammatory cytokine production from rheumatoid synovial fibroblasts by a novel IkappaB kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in rheumatoid arthritis with focus on fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Therapeutic Potential of Catechin as an IKK-β Inhibitor for the Management of Arthritis: In vitro and In vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective regulation of IKKβ/NF‐κB pathway involved in proliferation inhibition of HFLS‐RA cells induced by 1,7‐dihydroxyl‐3,4‐dimethoxylxanthone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective regulation of IKKβ/NF-κB pathway involved in proliferation inhibition of HFLS-RA cells induced by 1,7-dihydroxyl-3,4-dimethoxylxanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IKKbeta inhibition protects against bone and cartilage destruction in a rat model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. turkishimmunology.org [turkishimmunology.org]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IKK 16 Hydrochloride in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a key pathological feature in a wide array of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] The nuclear factor-kappa B (NF-κB) signaling pathway is a primary driver of the inflammatory response within the central nervous system (CNS).[1][2] Central to the canonical NF-κB pathway is the IκB kinase (IKK) complex, which has emerged as a significant therapeutic target for mitigating detrimental neuroinflammation.[1][3][4] IKK 16 hydrochloride is a potent, selective, and orally bioavailable inhibitor of the IKK complex, making it an invaluable chemical probe for studying neuroinflammatory processes and evaluating the therapeutic potential of IKK inhibition.[5]
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the catalytic activity of the IKK complex.[1] In the canonical NF-κB pathway, pro-inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) activate the IKK complex.[1] The activated IKK complex then phosphorylates the inhibitory protein IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[2] The degradation of IκBα liberates the NF-κB heterodimer (commonly p65/p50), which then translocates to the nucleus.[1] Inside the nucleus, NF-κB initiates the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][6] By inhibiting the IKK complex, IKK 16 prevents the phosphorylation and degradation of IκBα, effectively sequestering NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.[1]
Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of IKK 16 against various kinases in cell-free assays.
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| IKKβ (IKK2) | 40 | [7][8][9] |
| IKK complex | 70 | [7][8][9] |
| IKKα (IKK1) | 200 | [7][8][9] |
| LRRK2 | 50 | [7][9][10] |
| PKD1 | 153.9 | [7][10] |
| PKD2 | 115 | [7][10] |
| PKD3 | 99.7 | [7][10] |
Note: IKK 16 also functions as an inhibitor of the ATP-binding cassette (ABC) transporter ABCB1 (P-glycoprotein).[7][8]
Table 2: Cellular Activity of this compound
This table presents the IC₅₀ values for IKK 16's effects on downstream cellular events, primarily in Human Umbilical Vein Endothelial Cells (HUVECs).
| Cellular Effect (TNF-α stimulated) | IC₅₀ (µM) | Reference(s) |
| IκB Degradation | 1.0 | |
| E-selectin Expression | 0.5 | |
| VCAM Expression | 0.3 | |
| ICAM Expression | 0.3 |
Table 3: Recommended Working Concentrations & Conditions
| Application | Cell/Animal Model | Recommended Concentration/Dose | Pre-treatment/Dosing Schedule | Reference(s) |
| In Vitro | BV-2 Microglial Cells | 1 - 10 µM | 1 hour pre-treatment before LPS stimulation | [1] |
| Primary Murine Macrophages | 0.1 - 10 µM | 1-2 hours pre-treatment before LPS stimulation | [11] | |
| HUVECs | 0.1 - 5 µM | 30-60 minutes pre-treatment before TNF-α stimulation | [11][12] | |
| Alzheimer's Model (Aβ microglia) | 1 µM | 30 minutes pre-treatment | [13] | |
| In Vivo | LPS-induced Neuroinflammation (Mouse) | 1 mg/kg (i.v. or i.p.) | 1 hour post-LPS injection | [1][14] |
| Thioglycollate-induced Peritonitis (Mouse) | 10 mg/kg (s.c.) | N/A | [12] | |
| LPS-induced TNF-α Release (Rat) | 30 mg/kg (p.o. or s.c.) | 1 hour prior to LPS challenge | [12] |
Experimental Protocols
References
- 1. benchchem.com [benchchem.com]
- 2. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer’s Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Impact of Nuclear Factor Kappa B on the Response of Microglia in Spinal Cord Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 13. scienceopen.com [scienceopen.com]
- 14. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing IKK 16 Hydrochloride Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo experiments to evaluate the efficacy of IKK 16 hydrochloride, a potent and selective inhibitor of IκB kinase (IKK). The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions and disease models.
This compound primarily targets the IKK complex, with greater selectivity for IKK-2 (IKKβ), a key kinase in the canonical NF-κB signaling pathway.[1][2][3] By inhibiting IKK, IKK 16 prevents the phosphorylation and subsequent degradation of IκB proteins.[2] This action blocks the nuclear translocation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes.[2][4] In vivo studies have demonstrated its potential in mitigating inflammatory responses.[2][5][6]
Mechanism of Action Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound based on available data.
Table 1: In Vitro Inhibitory Activity of IKK 16
| Target | IC50 (nM) | Assay Type | Reference |
| IKK-2 (IKKβ) | 40 | Cell-free | [1][3] |
| IKK complex | 70 | Cell-free | [1][3] |
| IKK-1 (IKKα) | 200 | Cell-free | [1][3] |
| LRRK2 | 50 | Cell-free | [7] |
| PKD1 | 153.9 | - | [7] |
| PKD2 | 115 | - | [7] |
| PKD3 | 99.7 | - | [7] |
Table 2: In Vivo Efficacy of IKK 16 in Rodent Models
| Animal Model | Administration Route | Dose | Effect | Reference |
| Rat (LPS-induced TNF-α release) | Subcutaneous | 30 mg/kg | 86% inhibition of TNF-α | [6][8] |
| Rat (LPS-induced TNF-α release) | Oral | 30 mg/kg | 75% inhibition of TNF-α | [6][8] |
| Mouse (Thioglycollate-induced peritonitis) | Subcutaneous | 10 mg/kg | ~50% inhibition of neutrophil extravasation | [8] |
| Mouse (LPS/PepG-induced MOD) | Intravenous | 1 mg/kg | Attenuated cardiac and renal dysfunction, hepatocellular injury, and lung inflammation | [5][6] |
| Mouse (CLP-induced sepsis) | Intravenous | 1 mg/kg | Reduced IκBα phosphorylation and p65 nuclear translocation; increased survival | [9] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Mice
This model is used to evaluate the anti-inflammatory effects of this compound in an acute systemic inflammation setting.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
ELISA kits for TNF-α and other relevant cytokines
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
IKK 16 HCl (low dose) + LPS
-
IKK 16 HCl (high dose) + LPS
-
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO in saline). Administer the compound or vehicle via the desired route (e.g., subcutaneous, oral, or intravenous) one hour before the LPS challenge.
-
LPS Challenge: Administer LPS (e.g., 9 mg/kg) intraperitoneally to the designated groups.
-
Monitoring: Observe the animals for signs of endotoxemia.
-
Sample Collection: At a predetermined time point (e.g., 4 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals and harvest tissues (e.g., liver, lungs) for further analysis.
-
Analysis:
-
Cytokine Levels: Measure plasma levels of TNF-α and other pro-inflammatory cytokines using ELISA.
-
Western Blot: Analyze tissue lysates for markers of NF-κB activation, such as phosphorylated IκBα and nuclear p65.
-
Histology: Perform histological analysis of tissues to assess inflammation and tissue damage.
-
Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis Model in Mice
This model mimics polymicrobial sepsis and is suitable for evaluating the therapeutic potential of this compound in a more clinically relevant setting.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Surgical instruments
-
Suture materials
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Blood and tissue collection supplies
Experimental Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for IKK 16 Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of IKK 16 hydrochloride, a selective inhibitor of the IκB kinase (IKK) complex. The protocols detailed below are collated from various animal studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in preclinical models of inflammation and other diseases.
Introduction
This compound is a potent and selective inhibitor of IκB kinases (IKKs), with IC50 values of 40 nM, 70 nM, and 200 nM for IKKβ, IKK complex, and IKKα, respectively[1]. By inhibiting the IKK complex, IKK 16 prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the transcription factor NF-κB[2][3][4]. This mechanism of action makes IKK 16 a valuable tool for studying the role of the NF-κB signaling pathway in various pathological conditions, particularly those with an inflammatory component. The compound has demonstrated oral bioavailability in rats and mice[5][6][7].
Data Presentation: Dosage and Administration in Animal Models
The following tables summarize the quantitative data on this compound dosage and administration from various animal studies.
Table 1: this compound Administration in Rat Models
| Animal Model | Administration Route | Dosage | Dosing Schedule | Key Findings |
| Male Wistar Rats (LPS-induced multiple organ dysfunction) | Intravenous (i.v.) | 1 mg/kg | Single dose | Protected against LPS-induced multiple organ dysfunction by reducing the acute inflammatory response.[8] |
| Male Wistar Rats (LPS challenge) | Intravenous (i.v.) | 1 mg/kg | Single dose, 15 minutes post-LPS | Prevented LPS-induced elevation of serological enzymes indicative of liver, kidney, pancreas, and muscle dysfunction.[3] |
| Male Wistar Rats (Acute Kidney Injury) | Intravenous (i.v.) | 1 mg/kg | Single dose | Improved recovery of renal glomerular and tubular function and prevented fibrosis.[8] |
| Rat Model (LPS-induced TNFα release) | Subcutaneous (s.c.) | 30 mg/kg | Single dose, 1 hour prior to LPS challenge | Resulted in an 86% inhibition of TNFα release.[5] |
| Rat Model (LPS-induced TNFα release) | Oral (p.o.) | 30 mg/kg | Single dose, 1 hour prior to LPS challenge | Resulted in a 75% inhibition of TNFα release.[5] |
Table 2: this compound Administration in Mouse Models
| Animal Model | Administration Route | Dosage | Dosing Schedule | Key Findings | | :--- | :--- | :--- | :--- | | C57BL/6 Mice (Thioglycollate-induced peritonitis) | Subcutaneous (s.c.) | 10 mg/kg | Single dose | Resulted in a maximal inhibition of neutrophil extravasation of about 50%.[5][6] | | C57BL/6 Mice (LPS/PepG-induced sepsis) | Intravenous (i.v.) | 1 mg/kg | Single dose, 1 hour after LPS/PepG co-administration | Attenuated cardiac dysfunction, renal dysfunction, hepatocellular injury, and lung inflammation.[4][5] | | C57BL/6 Mice (Cecal Ligation and Puncture - CLP - induced sepsis) | Intravenous (i.v.) | 1 mg/kg | Single dose, 1 hour after CLP | Attenuated multiple organ dysfunction.[4] | | Mice with Type 2 Diabetes Mellitus (Polymicrobial sepsis) | Not specified | Not specified | Not specified | Attenuates cardiac dysfunction by inhibiting the NF-κB pathway.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: LPS-Induced Systemic Inflammation in Rats
Objective: To evaluate the protective effects of this compound against lipopolysaccharide (LPS)-induced multiple organ dysfunction.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., 10% DMSO in saline or PBS)[5]
-
Sterile saline or PBS
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
IKK 16 Preparation: Prepare a stock solution of this compound in DMSO. Just before use, dilute the stock solution with sterile saline or PBS to the final desired concentration (e.g., for a 1 mg/kg dose in a 250g rat with an injection volume of 1 ml/kg, the final concentration would be 0.25 mg/ml). The final DMSO concentration should be kept low (e.g., under 10%).
-
Induction of Inflammation: Induce systemic inflammation by administering a single intravenous (i.v.) injection of LPS (e.g., 12 mg/kg) via the tail vein.[3]
-
IKK 16 Administration: Administer this compound (1 mg/kg, i.v.) via the tail vein 15 minutes after the LPS challenge.[3] A control group should receive the vehicle alone.
-
Monitoring and Sample Collection: Monitor the animals for clinical signs of distress. At 24 hours post-LPS administration, collect blood samples for biochemical analysis of organ damage markers (e.g., AST, ALT, creatinine, urea).[3][8] Tissues can also be harvested for analysis of pro-inflammatory cytokine gene expression (e.g., TNF-α, IL-6, IL-1β) by RT-PCR.[3]
Protocol 2: Thioglycollate-Induced Peritonitis in Mice
Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of neutrophil extravasation into the peritoneal cavity.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Thioglycollate broth (e.g., 3% w/v in sterile water)
-
Vehicle (e.g., DMSO diluted with saline or PBS)[5]
-
Phosphate-buffered saline (PBS) containing EDTA
-
Turk's solution (for cell counting)
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
IKK 16 Preparation: Prepare this compound solution as described in Protocol 1, adjusting the concentration for the desired dosage (e.g., 10 mg/kg).
-
IKK 16 Administration: Administer this compound (10 mg/kg, s.c.) or the vehicle to the respective groups of mice.[5][6]
-
Induction of Peritonitis: One hour after IKK 16 administration, induce peritonitis by intraperitoneal (i.p.) injection of 1 ml of sterile thioglycollate broth.
-
Peritoneal Lavage and Cell Counting: Four hours after the thioglycollate injection, euthanize the mice and perform a peritoneal lavage by injecting 5 ml of cold PBS with EDTA into the peritoneal cavity. Gently massage the abdomen and then aspirate the fluid.
-
Analysis: Determine the total number of leukocytes in the peritoneal fluid using a hemocytometer after diluting the sample in Turk's solution. A differential cell count can be performed on cytospin preparations to specifically quantify neutrophils.
Signaling Pathway and Experimental Workflow Diagrams
IKK-NF-κB Signaling Pathway Inhibition by IKK 16
Caption: Inhibition of the canonical NF-κB signaling pathway by IKK 16.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized experimental workflow for in vivo studies of IKK 16.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: Immunofluorescence Staining for NF-κB Translocation Using IKK 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including immune and inflammatory responses, cell survival, and proliferation.[1] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various stimuli such as proinflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[1][2] The IKK complex, consisting of IKKα and IKKβ catalytic subunits and a regulatory subunit NEMO (IKKγ), phosphorylates IκBα.[1][3] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.[1][3]
Dysregulation of the NF-κB pathway is implicated in numerous chronic inflammatory diseases and cancers, making it a significant therapeutic target.[2] IKK 16 is a potent and selective small molecule inhibitor of the IκB kinase complex, with a preference for the IKKβ subunit.[1][2] By competitively binding to the ATP-binding pocket of IKKβ, IKK 16 prevents the phosphorylation of IκBα, thereby inhibiting its degradation and sequestering NF-κB in the cytoplasm.[2] This application note provides a detailed protocol for utilizing immunofluorescence microscopy to visualize and quantify the inhibitory effect of IKK 16 on NF-κB nuclear translocation.
Principle of the Assay
This immunofluorescence assay is a powerful method to visualize the subcellular localization of NF-κB. Cells are first treated with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the IKK inhibitor, IKK 16. Following treatment, cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular proteins. The cells are then incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody that binds to the primary antibody. The cell nuclei are counterstained with a fluorescent DNA-binding dye such as DAPI. A fluorescence microscope is then used to capture images, and the nuclear translocation of NF-κB can be quantified by analyzing the fluorescence intensity of the p65 subunit in the nucleus relative to the cytoplasm. A significant reduction in nuclear p65 staining in IKK 16-treated cells compared to stimulated, untreated cells indicates successful inhibition of the NF-κB pathway.
Signaling Pathway and Experimental Workflow
Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.
Caption: Experimental workflow for immunofluorescence staining of NF-κB p65.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
| Reagent | Suggested Concentration/Supplier |
| Cell Culture Medium (e.g., DMEM) | Varies by cell line |
| Fetal Bovine Serum (FBS) | Varies by cell line |
| Penicillin-Streptomycin | 100 U/mL |
| Glass Coverslips | Sterile, appropriate size for culture plates |
| IKK 16 | 0.1 µM to 10 µM (titrate for optimal concentration) |
| TNF-α or LPS | 10 ng/mL (TNF-α) or 100 ng/mL (LPS) (titrate for optimal concentration) |
| Phosphate-Buffered Saline (PBS) | pH 7.4 |
| Paraformaldehyde (PFA) | 4% in PBS (prepare fresh) |
| Triton X-100 | 0.25% in PBS |
| Bovine Serum Albumin (BSA) | 1% in PBS with 0.1% Tween-20 (PBST) |
| Primary Antibody: anti-NF-κB p65 | (e.g., Rabbit polyclonal or Mouse monoclonal) |
| Fluorescently-labeled Secondary Antibody | (e.g., Goat anti-Rabbit IgG (H+L), Alexa Fluor 488) |
| DAPI (4',6-diamidino-2-phenylindole) | 1 µg/mL |
| Mounting Medium | Antifade mounting medium |
Procedure
-
Cell Seeding:
-
Sterilize glass coverslips by dipping in 70% ethanol and allowing them to air dry in a sterile hood.
-
Place sterile coverslips into the wells of a multi-well culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Treatment:
-
Pre-treat the cells with the desired concentrations of IKK 16 (e.g., 0.1 µM to 5 µM) or vehicle (DMSO) for 30-60 minutes.[4]
-
Stimulate the cells with an appropriate agonist, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL), for the desired duration (e.g., 30-60 minutes).[4][5] Include an unstimulated control group.
-
-
Fixation:
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.[4] This step is crucial for allowing the antibodies to access the intracellular NF-κB protein.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.[4]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.[4]
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.[4]
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto glass microscope slides with a drop of antifade mounting medium, cell-side down.[7]
-
Seal the edges of the coverslip with nail polish to prevent drying and store the slides at 4°C in the dark until imaging.[7]
-
Data Acquisition and Analysis
Image Acquisition:
-
Acquire images using a fluorescence microscope equipped with appropriate filters for the fluorophores used (e.g., DAPI for blue, Alexa Fluor 488 for green).
-
For each experimental condition (unstimulated, stimulated, stimulated + IKK 16), capture multiple random fields of view to ensure representative data.
-
Use consistent imaging settings (e.g., exposure time, gain) for all samples to allow for accurate comparison.
Quantitative Analysis:
The nuclear translocation of NF-κB can be quantified by measuring the fluorescence intensity of the p65 staining in the nucleus and cytoplasm.[5][8] This can be performed using image analysis software such as ImageJ or CellProfiler.
-
Define the nuclear region of interest (ROI) based on the DAPI staining.
-
Define the cytoplasmic ROI by creating a region around the nucleus.
-
Measure the mean fluorescence intensity of the p65 signal within the nuclear and cytoplasmic ROIs for multiple cells in each image.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio for each cell.
-
Compare the average ratios between the different treatment groups. A lower ratio in the IKK 16-treated group compared to the stimulated group indicates inhibition of NF-κB translocation.
Expected Results and Data Presentation
The expected outcome is that in unstimulated cells, the NF-κB p65 staining will be predominantly cytoplasmic. Upon stimulation with TNF-α or LPS, a significant portion of the p65 staining will translocate to the nucleus. In cells pre-treated with IKK 16 prior to stimulation, the nuclear translocation of p65 will be significantly inhibited, with the staining remaining largely in the cytoplasm.
Quantitative Data Summary
| Treatment Group | Average Nuclear-to-Cytoplasmic Fluorescence Ratio (± SD) | Percent Inhibition of Translocation |
| Unstimulated Control | 0.8 ± 0.2 | N/A |
| Stimulated (e.g., 10 ng/mL TNF-α) | 3.5 ± 0.5 | 0% |
| Stimulated + IKK 16 (e.g., 1 µM) | 1.2 ± 0.3 | ~85% |
| Stimulated + IKK 16 (e.g., 5 µM) | 0.9 ± 0.2 | ~96% |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type, experimental conditions, and the specific reagents used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Ineffective primary or secondary antibody. | Use antibodies validated for immunofluorescence. Titrate antibody concentrations. |
| Insufficient permeabilization. | Increase Triton X-100 concentration or incubation time. | |
| Low protein expression. | Use a positive control cell line known to express NF-κB. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% normal goat serum). |
| Primary or secondary antibody concentration is too high. | Perform a titration to determine the optimal antibody concentration. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Run a secondary antibody-only control. Use a pre-adsorbed secondary antibody. |
| Fixation artifacts. | Try a different fixation method (e.g., methanol fixation). |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis and quantitation of NF-kappaB nuclear translocation in tumor necrosis factor alpha (TNF-alpha) activated vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. arigobio.com [arigobio.com]
- 8. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with IKK 16 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with IKK 16 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
IKK 16 is a potent and selective inhibitor of the IκB kinase (IKK) complex.[1] It primarily targets the catalytic subunits IKKβ (IKK-2) and, to a lesser extent, IKKα (IKK-1).[1][2] The IKK complex is a crucial component of the canonical NF-κB signaling pathway.[1] By inhibiting IKK, IKK 16 prevents the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα.[1] This action keeps the NF-κB dimer (typically p65/p50) sequestered in the cytoplasm, blocking its translocation to the nucleus and thereby inhibiting the transcription of NF-κB target genes.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the compound's activity and ensuring reproducible results.
-
Powder: Store desiccated at -20°C for long-term stability, which can be up to four years.[4][5][6]
-
Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO.[4][7] It is recommended to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store them at -80°C for up to one year.[4][8] Warming the vial to 37°C for a short period or sonication may be necessary to ensure complete dissolution.[4][7]
-
Working Solutions: Dilute the DMSO stock solution into fresh cell culture medium immediately before each experiment.[4] For in vivo studies, specific formulations using PEG300, Tween 80, and saline have been described and should be prepared fresh.[7]
Q3: What is a good starting concentration and treatment duration for in vitro experiments?
A good starting point for in vitro experiments is a concentration range of 0.1 to 10 µM.[2][3] The optimal pre-incubation time with IKK 16 before adding a stimulus (like TNF-α or LPS) is typically between 30 minutes and 2 hours.[2][3][9] However, the ideal concentration and duration are highly dependent on the specific cell type, the stimulus used, and the experimental endpoint.[3] A dose-response and time-course experiment is always recommended to determine the optimal conditions for your specific system.[3]
Q4: Are there known off-target effects for this compound?
Yes, IKK 16 has been reported to have activity against other kinases, which is an important consideration when interpreting results.[4][10] Known off-targets include:
-
Leucine-rich repeat kinase 2 (LRRK2): IKK 16 inhibits LRRK2 with an IC50 of 50 nM.[10][11]
-
Protein Kinase D (PKD) isoforms: It acts as a pan-PKD inhibitor, affecting PKD1, PKD2, and PKD3.[10][11]
-
ATP-binding cassette (ABC) transporter ABCB1: IKK 16 can interfere with the function of this transporter.[5][10][11]
It is advisable to include appropriate controls, such as using a structurally different IKK inhibitor, to confirm that the observed effects are due to on-target IKK inhibition.[10]
Data Presentation: Quantitative Efficacy
The inhibitory activity of IKK 16 has been characterized in various assays. The tables below summarize its potency.
Table 1: In Vitro Inhibitory Activity of IKK 16
| Target | IC₅₀ Value (nM) |
|---|---|
| IKKβ (IKK-2) | 40 |
| IKK complex | 70 |
| IKKα (IKK-1) | 200 |
Source: Data compiled from multiple cell-free kinase assays.[6][8][12][13]
Table 2: Cellular Efficacy and Off-Target Activity of IKK 16
| Target/Process | Cell Line / System | IC₅₀ / EC₅₀ Value |
|---|---|---|
| IκB Degradation | HUVEC | 1.0 µM |
| E-Selectin Expression | HUVEC | 0.5 µM |
| VCAM Expression | HUVEC | 0.3 µM |
| ICAM Expression | HUVEC | 0.3 µM |
| NF-κB Activation (Luciferase Assay) | HEK293 | 0.003 µM |
| Known Off-Targets | ||
| LRRK2 Kinase Activity | In Vitro | 50 nM |
| PKD1 Kinase Activity | In Vitro | 153.9 nM |
| PKD2 Kinase Activity | In Vitro | 115 nM |
| PKD3 Kinase Activity | In Vitro | 99.7 nM |
Source: Data compiled from multiple cellular and in vitro assays.[6][8][11]
Visualizations: Signaling Pathway and Troubleshooting Workflow
Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.
Troubleshooting Guide
This guide addresses common problems encountered when using IKK 16.
Q5: I am not seeing the expected inhibition of NF-κB activity. What are the possible reasons?
Failure to observe inhibition can stem from several factors related to the inhibitor, the experimental setup, or the underlying biology.[9]
-
Suboptimal Concentration: The IC₅₀ can vary significantly between cell-free and cellular assays.[10] You may not be using a high enough concentration for your specific cell type and stimulus.
-
Solution: Perform a dose-response experiment with a broad range of IKK 16 concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal concentration for your system.[3]
-
-
Inhibitor Instability: IKK 16 can degrade, especially in working solutions or after multiple freeze-thaw cycles of the stock solution.[4][10]
-
Insufficient Pre-incubation Time: The inhibitor needs adequate time to enter the cells and bind to its target before stimulation.[9]
-
Solution: Optimize the pre-incubation time. Test various durations (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) before adding the stimulus.[3]
-
-
Alternative NF-κB Pathways: Your stimulus might be activating NF-κB through a non-canonical (IKKα-dependent) or atypical pathway that is not sensitive to IKK 16's primary inhibitory activity on IKKβ.[10]
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Solution: Confirm that your stimulus (e.g., TNF-α, LPS) primarily activates the canonical pathway in your cell line.[9]
-
Q6: My IKK 16-treated samples show unexpected cellular toxicity. What could be the cause?
Unforeseen cytotoxicity can confound results and may arise from several sources.[10]
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High Inhibitor Concentration: The concentration required to inhibit NF-κB may be close to a toxic dose in sensitive cell lines.[3]
-
Solution: Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxicity of IKK 16 in your cell line. Use a concentration that effectively inhibits NF-κB without significantly impacting viability.[3]
-
-
Prolonged Treatment Duration: Long incubation times can lead to off-target effects or compound-induced stress.[3]
-
Solution: Shorten the incubation time with IKK 16. A shorter pre-incubation period may be sufficient for inhibition without causing toxicity.[3]
-
-
Solvent Toxicity: The vehicle used to dissolve IKK 16 (typically DMSO) can be toxic to cells at higher concentrations.[10]
-
Solution: Ensure the final solvent concentration is minimal (ideally ≤0.1%), consistent across all treatments, and included in your vehicle controls.[4]
-
Q7: I am observing inconsistent results between experiments. Why is this happening?
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Inconsistent Reagent Preparation: The age and preparation of working solutions can be a major source of variability.[3]
-
Solution: Always prepare fresh working solutions of IKK 16 and stimuli for each experiment to avoid degradation.[3]
-
-
Inconsistent Cell Culture Conditions: The health and state of your cells are critical for a consistent response.[3]
-
Compound Adsorption: Hydrophobic compounds can adsorb to plastic labware, reducing the effective concentration in the media.[4]
-
Solution: Consider using low-adsorption plasticware for your experiments.[4]
-
Q8: The inhibitor's effectiveness seems to decrease in my long-term experiment (>24 hours). What is the cause?
The stability of small molecules in aqueous culture media over extended periods can be a significant challenge.[4]
-
Degradation in Aqueous Media: Small molecule inhibitors can be susceptible to hydrolysis or other forms of degradation in culture media over time.[4]
-
Solution: Implement a regular media replenishment schedule (e.g., every 24-48 hours) with freshly diluted IKK 16 to maintain a consistent inhibitory concentration.[4]
-
-
Metabolism by Cells: Cells can actively metabolize small molecule inhibitors, reducing their effective concentration.[4]
-
Solution: Increase the frequency of media and inhibitor replenishment, especially with metabolically active cell lines.[4]
-
Caption: A logical workflow for troubleshooting inconsistent results with IKK 16.
Experimental Protocols
Protocol 1: Western Blotting to Confirm NF-κB Inhibition
This protocol verifies the inhibitory effect of IKK 16 by assessing the phosphorylation of IκBα and its subsequent degradation.
-
Cell Culture and Treatment: Plate cells at a suitable density to reach 70-80% confluency on the day of the experiment. Allow them to adhere overnight.[3]
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the optimized duration (e.g., 1-2 hours).[2][3]
-
Stimulation: Induce NF-κB activation by adding the appropriate stimulus (e.g., 10 ng/mL TNF-α) for an optimal time (typically 15-30 minutes for IκBα phosphorylation).[2][3]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3][14]
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[3][14]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated IκBα (Ser32/36) and total IκBα.[3] A loading control (e.g., β-actin or GAPDH) is essential.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
Expected Outcome: Effective inhibition by IKK 16 will result in a dose-dependent decrease in the phosphorylated form of IκBα and a stabilization (i.e., prevention of degradation) of total IκBα levels compared to the stimulated vehicle control.[3][9]
Protocol 2: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells (e.g., HEK293) in a 24- or 48-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.[3]
-
Treatment and Stimulation: After 24-48 hours, pre-treat the transfected cells with IKK 16 or vehicle for the desired time. Stimulate the cells with the appropriate agonist.[3]
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with your luciferase assay kit.[3]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.[3]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The presence of IKK 16 should lead to a dose-dependent reduction in normalized luciferase activity in stimulated cells.[3]
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses potential cytotoxicity caused by IKK 16 treatment.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[4]
-
IKK 16 Treatment: Treat the cells with a range of IKK 16 concentrations for the intended experimental duration (e.g., 24-48 hours). Include a vehicle-only control and an untreated control.[4]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This will help identify the concentration range where IKK 16 is non-toxic.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. IKK-16, IkappaB kinase inhibitor (CAS 1186195-62-9) | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
Potential off-target effects of IKK 16 hydrochloride in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IKK 16 hydrochloride in their experiments. This guide addresses potential off-target effects and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
This compound is a potent inhibitor of the IκB kinase (IKK) family, with primary targets being IKKα, IKKβ, and the IKK complex.[1][2][3] However, it is also known to inhibit other kinases and proteins, which are considered off-target effects. These include Leucine-rich repeat kinase 2 (LRRK2), Protein Kinase D (PKD) isoforms, and the ATP-binding cassette transporter ABCB1.[1][3][4]
Q2: How can off-target effects of this compound impact my experimental results?
Off-target effects can lead to misinterpretation of experimental data by producing phenotypes that are not a result of IKK inhibition. For example, unexpected cytotoxicity or modulation of signaling pathways other than NF-κB could be due to the inhibition of off-target kinases.[5] It is crucial to consider these potential confounding factors when designing experiments and analyzing results.
Q3: What is the primary signaling pathway targeted by this compound?
IKK 16 primarily targets the canonical NF-κB signaling pathway.[1] By inhibiting the IKK complex, it prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB dimers sequestered in the cytoplasm, preventing their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]
Troubleshooting Guide
Issue 1: Unexpected or high levels of cytotoxicity observed in my cell-based assays.
-
Possible Cause: Off-target kinase inhibition.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 values for both the intended on-target effect (e.g., inhibition of NF-κB) and cell viability. A narrow window between these two values may suggest that the observed cytotoxicity is due to off-target effects.
-
Consult Kinase Selectivity Data: Review the known off-target profile of IKK 16 to identify kinases that could be responsible for the cytotoxic effects. For instance, inhibition of other essential kinases could lead to cell death.
-
Use a Structurally Unrelated IKK Inhibitor: Compare the results obtained with IKK 16 to those from another IKK inhibitor with a different off-target profile. If the cytotoxicity is specific to IKK 16, it is more likely to be an off-target effect.[5]
-
Issue 2: Inconsistent or unexpected results in my NF-κB reporter assay.
-
Possible Cause 1: Activation of non-canonical NF-κB pathways.
-
Troubleshooting Steps:
-
Consider the Stimulus: Certain stimuli can activate NF-κB through non-canonical pathways that are less dependent on IKKβ.[5]
-
Use Specific Pathway Inhibitors: To dissect the signaling pathway, combine IKK 16 with inhibitors of other upstream kinases, such as those involved in non-canonical NF-κB activation.[5]
-
-
Possible Cause 2: Off-target modulation of other signaling pathways.
-
Troubleshooting Steps:
-
Profile Key Signaling Pathways: Use western blotting to analyze the phosphorylation status of key proteins in other major signaling pathways (e.g., MAPK/ERK, PI3K/Akt) in the presence of IKK 16.
-
Correlate with Known Off-Targets: Cross-reference any observed changes in other pathways with the known off-target profile of IKK 16.
-
Issue 3: I am observing modulation of cellular processes that are not typically associated with NF-κB signaling.
-
Possible Cause: Inhibition of known off-targets such as PKD and LRRK2.
-
Troubleshooting Steps:
-
Review the Literature: Investigate the known cellular functions of the off-target kinases. For example, PKD is involved in processes such as cell proliferation, migration, and survival.
-
Rescue Experiments: If a specific off-target is suspected, a rescue experiment can be performed by overexpressing a drug-resistant mutant of that kinase. If the phenotype is reversed, it confirms the involvement of the off-target.[5]
-
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against its primary and known off-targets.
| Target Family | Specific Target | IC50 (nM) | Assay Type | Reference |
| IκB Kinase (IKK) | IKKβ (IKK-2) | 40 | Cell-free | [1][6][7] |
| IKK complex | 70 | Cell-free | [1][6][7] | |
| IKKα (IKK-1) | 200 | Cell-free | [1][6][7] | |
| Leucine-rich repeat kinase 2 (LRRK2) | LRRK2 | 50 | In vitro kinase assay | [1][6][7] |
| Protein Kinase D (PKD) | PKD1 | 153.9 | Radiometric PKD kinase assay | [1][4] |
| PKD2 | 115 | Radiometric PKD kinase assay | [1][4] | |
| PKD3 | 99.7 | Radiometric PKD kinase assay | [1][4] | |
| ATP-binding cassette (ABC) transporter | ABCB1 | - | Efflux assay | [3][4] |
Experimental Protocols
In Vitro IKK Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against a purified kinase.
-
Materials:
-
Recombinant human IKKα, IKKβ, or IKK complex
-
Substrate (e.g., GST-IκBα)
-
This compound (concentration curve)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the recombinant IKK, the substrate, and the desired concentration of IKK 16 in kinase buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each IKK 16 concentration and determine the IC50 value.[1]
-
Western Blotting for NF-κB Pathway Activation
This method assesses the functional consequence of IKK 16 treatment on the NF-κB signaling pathway in cells.
-
Materials:
-
Cells treated with IKK 16 and stimulated with an NF-κB activator (e.g., TNF-α)
-
Lysis buffer
-
Primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare whole-cell lysates from the treated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation and degradation.[1]
-
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.
Caption: Troubleshooting workflow for identifying potential off-target effects.
References
Minimizing cytotoxicity of IKK 16 hydrochloride in primary cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using IKK 16 hydrochloride, with a specific focus on minimizing cytotoxicity in primary cell experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex.[1] The IKK complex is a key regulator of the canonical NF-κB signaling pathway.[1] In this pathway, stimuli like TNF-α or LPS lead to the activation of the IKK complex, which then phosphorylates the inhibitor of κB (IκBα) protein.[1][2] This phosphorylation targets IκBα for degradation, allowing the NF-κB (p65/p50) dimer to translocate into the nucleus and activate the transcription of pro-inflammatory genes.[1] IKK 16 exerts its effect by directly inhibiting the kinase activity of the IKK complex, thereby preventing IκBα phosphorylation and degradation, which ultimately suppresses NF-κB activation.[1]
Q2: I am observing high levels of cytotoxicity in my primary cells after treatment with IKK 16. What are the most common causes?
High cytotoxicity in sensitive primary cells can stem from several factors. It is crucial to systematically evaluate each possibility:
-
Inhibitor Concentration: Primary cells are often more sensitive than immortalized cell lines.[3] Using a concentration that is too high is the most frequent cause of toxicity. The effective concentration for NF-κB inhibition is often significantly lower than the concentration that induces cell death.
-
Incubation Time: Prolonged exposure to any small molecule inhibitor can lead to cytotoxicity. It is essential to determine the minimum time required to achieve the desired inhibitory effect.
-
Vehicle (Solvent) Toxicity: IKK 16 is typically dissolved in DMSO.[4][5] At concentrations above 0.5%, DMSO can be toxic to many primary cell types. Your final DMSO concentration in the culture medium should ideally be 0.1% or lower.
-
Off-Target Effects: At higher concentrations, the selectivity of kinase inhibitors can decrease. IKK 16 is known to inhibit other kinases, such as LRRK2 and Protein Kinase D (PKD), which could contribute to off-target toxicity.[6][7][8][9]
-
Cell Health and Density: Unhealthy or overly confluent cells are more susceptible to stress induced by chemical treatments.[10] Ensure your cells are in optimal condition and at a consistent density before starting your experiment.
-
Inhibitor Purity and Stability: Degraded or impure compounds can lead to unexpected results, including toxicity. Ensure the inhibitor has been stored correctly and avoid repeated freeze-thaw cycles of stock solutions.[6][9]
Q3: How can I determine the optimal, non-toxic concentration of IKK 16 for my specific primary cells?
The ideal concentration balances maximal target inhibition with minimal cytotoxicity. This can be determined by performing two parallel dose-response experiments:
-
Cytotoxicity Assay: Treat your cells with a range of IKK 16 concentrations (e.g., 0.1 µM to 20 µM) for your intended experimental duration. Measure cell viability using an assay like MTT, MTS, or a live/dead stain. This will help you determine the maximum non-toxic concentration.
-
Efficacy Assay: Treat your cells with the same range of concentrations for a shorter, optimized pre-incubation time (e.g., 1-2 hours), then stimulate with an appropriate agonist (e.g., TNF-α, LPS).[2] Measure the inhibition of NF-κB activation by assessing the phosphorylation of IκBα (p-IκBα) via Western blot or the nuclear translocation of p65 via immunofluorescence.[2]
By comparing the results, you can identify a concentration window that effectively inhibits the NF-κB pathway without significantly impacting cell viability.
Q4: What is the recommended method for preparing and storing this compound?
Proper handling is critical for the inhibitor's performance and stability.
-
Solubilization: this compound is soluble in DMSO to at least 90 mg/mL and in water to 50 mM.[4][5] However, for cell culture, creating a high-concentration stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO is recommended to minimize the final vehicle concentration in your media.[6][9] If you encounter solubility issues, gentle warming at 37°C or brief sonication can help.[11]
-
Storage: Store the solid powder desiccated at -20°C, where it is stable for years.[4][12] Prepare single-use aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[6][11]
Q5: Are there known off-target effects of IKK 16 that could contribute to cytotoxicity?
Yes. While IKK 16 is a selective IKK inhibitor, it has been reported to inhibit other kinases and proteins, which may contribute to cytotoxicity, especially at higher concentrations.[13] Known off-targets include:
If you suspect off-target effects are confounding your results, consider using a structurally different IKK inhibitor as a control to see if the observed phenotype is consistent.[13]
Data Summary Tables
Table 1: this compound Inhibitory Activity (IC₅₀)
| Target | IC₅₀ Value |
| IKKβ (IKK2) | 40 nM[6][8][12][14][15] |
| IKK Complex | 70 nM[6][8][12][14][16] |
| IKKα (IKK1) | 200 nM[6][8][12][14][16] |
| LRRK2 | 50 nM[6][7][8][16] |
| PKD1 | 153.9 nM[7][8] |
| PKD2 | 115 nM[7][8] |
| PKD3 | 99.7 nM[7][8] |
Table 2: Recommended Starting Conditions for IKK 16 in Primary Cells
| Parameter | Recommendation | Notes |
| Concentration Range | 0.1 µM - 10 µM[2] | Must be optimized for each primary cell type. |
| Pre-incubation Time | 30 - 120 minutes[2] | Sufficient for cell penetration and target engagement before stimulation. |
| Vehicle Control | Equal volume of DMSO | Final DMSO concentration should not exceed 0.1% - 0.5%. |
| Culture Conditions | Serum-free or low-serum media | Recommended during treatment to avoid compound binding to serum proteins.[2] |
Visual Guides and Workflows
Signaling Pathway
Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kosheeka.com [kosheeka.com]
- 4. rndsystems.com [rndsystems.com]
- 5. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. abmole.com [abmole.com]
Improving the solubility of IKK 16 hydrochloride for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with IKK 16 hydrochloride for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: this compound is reported to be soluble in both water and DMSO up to 50 mM.[1][2] However, for in vivo studies, achieving a suitable concentration in a biocompatible vehicle is crucial and may require a specific formulation.
Q2: My this compound did not dissolve well in saline or PBS. Why is this happening?
A2: While this compound is water-soluble, its solubility can be limited in physiological buffers at higher concentrations. Direct dissolution in saline or PBS might not be sufficient for achieving the desired dose for in vivo experiments. A co-solvent system is often necessary to maintain solubility upon administration.
Q3: Are there any recommended formulations for in vivo use of this compound?
A3: Yes, a commonly used formulation for in vivo administration of this compound is a co-solvent system. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] This mixture is designed to keep the compound in solution when introduced into an aqueous physiological environment.
Troubleshooting Guide
Problem: My this compound precipitates out of solution when preparing it for in vivo administration.
-
Possible Cause 1: The concentration of this compound is too high for the chosen solvent system.
-
Solution: Try preparing a lower concentration of the compound. It is essential to determine the maximum solubility in your specific vehicle before preparing the final dosing solution.
-
-
Possible Cause 2: The compound was not fully dissolved in the initial solvent before adding aqueous components.
-
Solution: Ensure that this compound is completely dissolved in a small volume of an organic solvent like DMSO before the addition of other co-solvents and aqueous solutions. Sonication can aid in dissolution.[3]
-
-
Possible Cause 3: The order of solvent addition is incorrect.
-
Solution: When preparing a co-solvent formulation, the order of addition is critical. For the recommended formulation, dissolve the compound in DMSO first, then add PEG300 and Tween 80, and finally, add the saline dropwise while vortexing to prevent precipitation.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Reported Solubility | Reference |
| Water | 50 mM (26 mg/mL) | [1][2] |
| DMSO | 50 mM (26 mg/mL) to 97 mg/mL | [1][2][3][4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (6.82 mM) | [3] |
| Ethanol | Insoluble or slightly soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO. For 10 mg of the compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to facilitate dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (1 mg/mL)
This protocol is for preparing a 1 mg/mL solution in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Initial Dissolution: From a 10 mg/mL stock solution in DMSO, take the required volume. To prepare 1 mL of a 1 mg/mL final formulation, you will need 100 µL of the 10 mg/mL DMSO stock.
-
Co-solvent Addition: To the 100 µL of DMSO stock, add 400 µL of PEG300. Mix thoroughly by vortexing.
-
Surfactant Addition: Add 50 µL of Tween 80 to the mixture and vortex until the solution is clear.
-
Aqueous Phase Addition: Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. It is crucial to add the saline dropwise to prevent the compound from precipitating.
-
Final Check: Ensure the final solution is clear and free of any visible precipitate before administration.
Visualizations
Caption: A diagram of the canonical NF-κB signaling pathway and the inhibitory action of IKK 16.
Caption: A step-by-step workflow for preparing an this compound formulation for in vivo studies.
References
Common pitfalls to avoid when using IKK 16 hydrochloride
Welcome to the technical support center for IKK 16 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
IKK 16 is a potent and selective inhibitor of the IκB kinase (IKK) complex, which is a central regulator of the nuclear factor kappa B (NF-κB) signaling pathway.[1] It primarily targets the catalytic subunits IKKα and IKKβ.[1][2] By inhibiting IKK, IKK 16 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[2] This action results in NF-κB being held in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of IKK 16.
-
Stock Solutions (in DMSO): Prepare a concentrated stock solution in anhydrous DMSO. It is advisable to warm the vial to 37°C for 10 minutes and use sonication to ensure complete dissolution.[2] Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to one year.[2][4]
-
Working Solutions: For in vitro experiments, dilute the DMSO stock solution into fresh cell culture medium immediately before use.[2] For in vivo experiments, a suggested formulation includes a mixture of PEG400, Tween80, and Propylene glycol in ddH2O; it is recommended to use this solution immediately after preparation.[2][4]
Q3: Are there any known off-target effects of this compound?
Yes, while IKK 16 is a selective IKK inhibitor, it has been reported to have off-target activities that should be considered when interpreting experimental results.[2] Notably, it can inhibit:
-
Leucine-rich repeat kinase 2 (LRRK2): with an IC50 of 50 nM.[4][5]
-
Protein Kinase D (PKD) isoforms: It acts as a pan-PKD inhibitor, affecting PKD1, PKD2, and PKD3.[5][6]
-
ATP-binding cassette (ABC) transporter ABCB1: IKK 16 may interfere with the function of this transporter.[3][5][6]
It is advisable to include appropriate controls to account for these potential off-target effects, especially in long-term studies.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected IKK 16 activity in in vitro experiments.
| Possible Cause | Troubleshooting Suggestion |
| Degraded IKK 16 Stock Solution | Prepare a fresh stock solution from powder. Ensure the DMSO used is anhydrous. Aliquot and store properly at -80°C to avoid repeated freeze-thaw cycles.[2] |
| Inaccurate Pipetting | Use calibrated pipettes to ensure accurate concentrations.[2] |
| Inconsistent Cell Seeding Density | Ensure consistent cell seeding density across experiments, as this can affect the inhibitor-to-cell ratio and the overall response.[2] |
| Interaction with Media Components | Components in serum or media supplements may interact with and reduce the activity of IKK 16. If possible, test the inhibitor in a serum-free medium for a short duration as a control.[2] |
| Adsorption to Plasticware | Consider using low-adsorption plasticware. Pre-incubating wells with a blocking agent like bovine serum albumin (BSA) might also help in some cases, but this needs to be validated for your specific assay.[2] |
Issue 2: Loss of IKK 16 efficacy in long-term (e.g., >24 hours) continuous cell culture experiments.
| Possible Cause | Troubleshooting Suggestion |
| Degradation in Aqueous Media | Small molecule inhibitors can be susceptible to degradation in aqueous environments over time.[2] Implement a regular media replenishment schedule (e.g., every 24-48 hours) with freshly diluted IKK 16.[2] |
| Cellular Metabolism of IKK 16 | Cells can metabolize small molecule inhibitors, reducing their effective concentration.[2] Increase the frequency of media and inhibitor replenishment.[2] For critical experiments, consider measuring the concentration of IKK 16 in the media over time using analytical methods like HPLC-MS/MS.[2] |
| Development of Cellular Resistance | Prolonged exposure to a kinase inhibitor can lead to the development of resistance mechanisms in cancer cells.[2] Monitor for changes in cell morphology and proliferation rate. Consider performing endpoint assays at different time points to assess the onset of resistance.[2] |
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various kinases and in cellular assays.
| Target | IC50 Value | Assay Type | Reference |
| IKKβ (IKK2) | 40 nM | Cell-free | [4][7] |
| IKK complex | 70 nM | Cell-free | [4][7] |
| IKKα (IKK1) | 200 nM | Cell-free | [4][7] |
| LRRK2 | 50 nM | In vitro kinase assay | [4][7] |
| PKD1 | 153.9 nM | Cell-free | [6] |
| PKD2 | 115 nM | Cell-free | [6] |
| PKD3 | 99.7 nM | Cell-free | [6] |
Signaling Pathways and Workflows
Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.
Caption: Workflow for Western Blot Analysis of NF-κB Pathway Activation.
Experimental Protocols
Protocol 1: Western Blot for NF-κB Pathway Activation (IκBα Degradation)
This protocol is to assess the ability of IKK 16 to inhibit stimulus-induced IκBα degradation.
Materials:
-
Cell line of interest (e.g., HCT116, HUVEC)[8]
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Stimulus (e.g., TNF-α)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[8]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection system
Procedure:
-
Cell Seeding: Plate cells and grow to 80-90% confluency.[8]
-
Inhibitor Pre-treatment: Treat cells with the desired concentrations of IKK 16 or DMSO (vehicle control) for 1-2 hours.[8][9]
-
Stimulation: Induce NF-κB activation by adding a stimulus (e.g., 10 ng/mL TNF-α) for 15-30 minutes.[8][9]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.[8] Centrifuge to pellet cellular debris.[8]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[10][11] Transfer the separated proteins to a PVDF membrane.[10][11]
-
Immunoblotting:
-
Detection: Visualize protein bands using an ECL detection system.[8][10]
-
Analysis: Quantify band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation and degradation.[12]
Protocol 2: Immunoprecipitation of the IKK Complex
This protocol is used to isolate the endogenous IKK complex to study its composition and post-translational modifications in the presence of IKK 16.[12]
Materials:
-
Cells treated with or without IKK 16 and a stimulus (e.g., TNF-α)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Antibody against a component of the IKK complex (e.g., anti-IKKγ/NEMO)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
-
Western blot reagents
Procedure:
-
Lyse the treated and untreated cells.[12]
-
Pre-clear the lysates by incubating with protein A/G agarose beads.[12]
-
Incubate the pre-cleared lysates with the anti-IKKγ antibody overnight at 4°C.[12]
-
Add protein A/G agarose beads to capture the antibody-protein complexes.[12]
-
Wash the beads several times with wash buffer to remove non-specific interactions.[12]
-
Elute the IKK complex from the beads.[12]
-
Analyze the components of the immunoprecipitated complex by Western blotting using antibodies against IKKα, IKKβ, and other potential interacting partners.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Why is my IKK 16 hydrochloride not inhibiting NF-κB activation?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving IKK 16 hydrochloride for the inhibition of NF-κB activation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex.[1][2][3] The IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a central regulator of the canonical NF-κB signaling pathway.[4][5] In this pathway, the IKK complex phosphorylates the inhibitor of κB (IκB) proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[4] The degradation of IκB releases the NF-κB heterodimer (commonly p65/p50), which can then translocate to the nucleus and activate the transcription of genes involved in inflammatory and immune responses.[4] IKK 16 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IKK catalytic subunits, thereby preventing the phosphorylation of IκBα.[5] This stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking NF-κB nuclear translocation and subsequent gene transcription.[5]
Q2: My this compound is not inhibiting NF-κB activation. What are the possible reasons?
Several factors could contribute to the lack of NF-κB inhibition. Here are some common causes and troubleshooting steps:
-
Compound Integrity and Storage:
-
Improper Storage: this compound powder should be stored at -20°C for long-term stability (up to 4 years).[6] Stock solutions in anhydrous DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[6]
-
Degradation: Small molecule inhibitors can degrade in aqueous solutions over time.[6] It is crucial to prepare fresh working solutions from a frozen stock for each experiment.[7]
-
-
Experimental Setup:
-
Suboptimal Concentration: The effective concentration of IKK 16 can vary between cell types.[7] It is recommended to perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[7]
-
Inappropriate Incubation Time: The pre-incubation time with IKK 16 before stimulation is critical. A typical starting point is 30 minutes to 2 hours.[7] However, this may need optimization.
-
Cell Density: High cell density can affect the inhibitor-to-cell ratio, potentially reducing the apparent efficacy of the inhibitor.[6] Ensure consistent cell seeding across experiments.
-
-
Cell-Specific Factors:
-
Cell Permeability: While generally effective in cells, differences in cell membrane composition could potentially affect the uptake of IKK 16 in certain cell lines.
-
Alternative NF-κB Activation Pathways: Some stimuli can activate NF-κB through non-canonical pathways that are less dependent on IKKβ.[8]
-
-
Off-Target Effects:
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No inhibition of NF-κB activation | Degraded IKK 16 stock solution. | Prepare a fresh stock solution from powder in anhydrous DMSO. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles.[6] |
| Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the IC50 for your specific cell line and stimulus. A good starting range is 0.1 to 10 µM.[7] | |
| Insufficient pre-incubation time. | Optimize the pre-incubation time with IKK 16 before adding the stimulus. Test a range from 30 minutes to 4 hours.[7] | |
| Inactive stimulus. | Confirm the activity of your NF-κB-inducing agent (e.g., TNF-α, LPS) with a positive control. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and overall health.[7] |
| Inconsistent reagent preparation. | Prepare fresh working solutions of IKK 16 and stimuli for each experiment.[7] | |
| Adsorption of the compound to plasticware. | Consider using low-adsorption plasticware for your experiments.[6] | |
| Cell toxicity observed | High concentration of IKK 16. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of IKK 16 in your cell line. Use a concentration that effectively inhibits NF-κB without significant toxicity.[7] |
| Prolonged treatment duration. | Reduce the incubation time with IKK 16. A shorter pre-incubation may be sufficient.[7] | |
| Contamination of cell culture. | Regularly check for and test for mycoplasma and other contaminants. |
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Target | IC₅₀ (nM) | Assay Type |
| IKKβ (IKK2) | 40 | Cell-free kinase assay[11][12] |
| IKK complex | 70 | Cell-free kinase assay[2][11][12] |
| IKKα (IKK1) | 200 | Cell-free kinase assay[2][11][12] |
| LRRK2 | 50 | In vitro kinase assay[11] |
| PKD1 | 153.9 | In vitro kinase assay[9] |
| PKD2 | 115 | In vitro kinase assay[9] |
| PKD3 | 99.7 | In vitro kinase assay[9] |
Experimental Protocols
Protocol 1: Western Blot for IκBα Phosphorylation and Degradation
This protocol is to assess the inhibitory effect of IKK 16 on the phosphorylation and subsequent degradation of IκBα.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or HUVECs) and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.[10][13]
-
Stimulation: Induce NF-κB activation by adding a stimulus such as TNF-α (e.g., 10 ng/mL) for 15-30 minutes.[13]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[13]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα overnight at 4°C.[14]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[13]
-
Protocol 2: NF-κB Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[5]
-
Cell Treatment: After 24-48 hours, pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator like TNF-α for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control to determine the IC₅₀ value.[5]
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.
Caption: Experimental workflow for Western Blot analysis of IκBα phosphorylation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. IKK-16, IkappaB kinase inhibitor (CAS 1186195-62-9) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. abmole.com [abmole.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Best practices for storing and handling IKK 16 hydrochloride stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing IKK 16 hydrochloride stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex.[1][2][3] It primarily targets the canonical NF-κB signaling pathway, which is crucial in immune responses, inflammation, and cell survival.[2] By inhibiting the IKK complex, IKK 16 prevents the degradation of IκBα, which in turn keeps the NF-κB dimer in the cytoplasm and prevents the transcription of pro-inflammatory genes.[2][4]
2. What are the primary targets of IKK 16?
IKK 16 exhibits inhibitory activity against several kinases. Its primary targets are the IKK isoforms. It also shows activity against Leucine-rich repeat kinase 2 (LRRK2) and protein kinase D (PKD) isoforms.[5][6]
Inhibitory Concentrations (IC50) of IKK 16
| Target | IC50 |
| IKKα | 200 nM[1][5][6][7] |
| IKKβ | 40 nM[1][5][6][7] |
| IKK complex | 70 nM[1][5][6][7] |
| LRRK2 | 50 nM[5][6] |
| PKD1 | 153.9 nM[6] |
| PKD2 | 115 nM[6] |
| PKD3 | 99.7 nM[6] |
3. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
Storage Recommendations
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | ≥ 4 years[1] | Desiccate[3][7] |
| Stock Solution in DMSO | -80°C | Up to 1 year[5][8] | Aliquot to avoid freeze-thaw cycles[5] |
| -20°C | Up to 1 month[5][9] | Sealed, away from moisture and light[9] |
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon thawing. | The solution may have become supersaturated, or the solvent may have absorbed moisture. | Warm the vial to 37°C for 10-15 minutes and vortex or sonicate until the precipitate redissolves.[10] Always use fresh, anhydrous DMSO for preparing stock solutions.[5] |
| Inconsistent experimental results. | Improper storage leading to degradation of the compound. Repeated freeze-thaw cycles of the stock solution. Pipetting errors. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[5] Store aliquots at -80°C for long-term stability.[5][8] Calibrate pipettes regularly. |
| Low or no inhibitory activity observed. | The compound has degraded due to improper storage. Incorrect concentration used. The target of interest is not sensitive to IKK 16 in the specific cell line or experimental model. | Use a fresh aliquot of the stock solution. Verify the final concentration in your assay. Confirm the expression and activity of the IKK/NF-κB pathway in your model system. |
| Difficulty dissolving the solid powder. | The compound may not be readily soluble in the chosen solvent at the desired concentration. | Sonication is recommended to aid dissolution in DMSO.[8] For aqueous solutions, solubility is limited. |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Perform all handling of the solid powder and stock solution preparation in a chemical fume hood.[11]
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly. If the solid does not completely dissolve, sonicate the vial for a few minutes.[8]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5][8][9]
2. In Vitro Inhibition of NF-κB Activation
This protocol outlines a general procedure to assess the inhibitory effect of IKK 16 on TNF-α-induced NF-κB activation in a cell-based assay.
Materials:
-
Cells (e.g., HUVECs, HEK293) cultured in appropriate media
-
This compound stock solution (10 mM in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Reagents for Western blotting or a reporter gene assay
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of IKK 16 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour.[8] The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for the desired time (e.g., 30 minutes for IκBα phosphorylation analysis).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and collect the protein lysates.
-
Analyze the inhibition of NF-κB activation by:
Visualizations
IKK 16 Experimental Workflow
Caption: Workflow for preparing and using IKK 16 in a cell-based assay.
Canonical NF-κB Signaling Pathway and IKK 16 Inhibition
Caption: IKK 16 inhibits the IKK complex, preventing NF-κB activation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IKK-16, IkappaB kinase inhibitor (CAS 1186195-62-9) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of IKK Inhibitors: IKK 16 Hydrochloride vs. BMS-345541
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the IκB kinase (IKK) complex, IKK 16 hydrochloride and BMS-345541. The IKK complex is a critical regulator of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation. Consequently, inhibitors of this complex are valuable tools for research and potential therapeutic development for inflammatory diseases and cancer. This document outlines their respective potencies, selectivities, and cellular effects, supported by experimental data and methodologies for an objective evaluation.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative metrics for this compound and BMS-345541, focusing on their inhibitory concentrations (IC50) in both biochemical and cellular assays.
| Parameter | This compound | BMS-345541 |
| Target | IκB Kinase (IKK) | IκB Kinase (IKK) |
| Mechanism of Action | ATP-competitive | Allosteric[1][2][3] |
| Biochemical IC50 (IKKβ / IKK2) | 40 nM[4][5][6][7] | 300 nM (0.3 µM)[1][2][3][8] |
| Biochemical IC50 (IKKα / IKK1) | 200 nM[4][5][6][7] | 4000 nM (4.0 µM)[1][2][3][8] |
| Biochemical IC50 (IKK complex) | 70 nM[4][5][6][7] | Not explicitly stated |
| Cellular IC50 (IκBα Phosphorylation) | Not explicitly stated | ~4 µM (in THP-1 cells)[9] |
| Cellular IC50 (Cytokine Inhibition) | Not explicitly stated | 1 - 5 µM (in THP-1 cells)[9] |
| Selectivity Notes | Also inhibits LRRK2 (IC50 = 50 nM) and is a pan-PKD inhibitor.[4][6] | Reported to not inhibit a panel of 15 other kinases.[2][3] |
Overview of Inhibitors
This compound is a potent and selective, ATP-competitive inhibitor of the IKK complex, with a preference for IKKβ over IKKα.[5] It has demonstrated activity in cellular assays by inhibiting TNF-α-stimulated IκB degradation and the expression of adhesion molecules such as E-selectin, ICAM, and VCAM in Human Umbilical Vein Endothelial Cells (HUVEC).[10] Furthermore, it has shown in vivo efficacy by inhibiting LPS-induced TNF-α release and is orally bioavailable.[11][12]
BMS-345541 is a highly selective, allosteric inhibitor of IKK.[1][3] It exhibits a greater selectivity for IKKβ over IKKα.[2][3][8] Its allosteric binding mechanism means it does not compete with ATP. In cellular assays, BMS-345541 inhibits the phosphorylation of IκBα in THP-1 monocytic cells with an IC50 of approximately 4 µM.[9] It also effectively inhibits the production of several LPS-stimulated cytokines, including TNFα, IL-1β, IL-6, and IL-8, with IC50 values in the 1-5 µM range.[9] The compound is orally bioavailable and has demonstrated efficacy in animal models of inflammation and cancer, where it can suppress joint destruction in arthritis models and induce apoptosis in melanoma cells.[13][14][15]
Signaling Pathways and Experimental Workflows
To understand the context of IKK inhibition, the following diagrams illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for evaluating inhibitors like this compound and BMS-345541.
Caption: Canonical NF-κB signaling pathway activated by IKK.
Caption: Workflow for evaluating the efficacy of IKK inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing findings. Below are generalized methodologies for key assays used to evaluate this compound and BMS-345541.
In Vitro IKK Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified IKK enzymes.
-
Reaction Setup : The kinase reaction is typically performed in a buffer solution containing purified recombinant IKKα or IKKβ enzyme.
-
Compound Incubation : A dilution series of the inhibitor (e.g., this compound or BMS-345541) is pre-incubated with the enzyme for a defined period.
-
Substrate and ATP : The reaction is initiated by adding a substrate (e.g., a peptide derived from IκBα) and ATP (often radiolabeled, such as [γ-³²P]ATP).
-
Reaction Termination : After a set incubation time, the reaction is stopped.
-
Detection : The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by capturing the peptide on a filter and measuring radioactivity. Alternatively, non-radioactive methods like fluorescence polarization or antibody-based detection (e.g., DELFIA) can be used.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for IκBα Phosphorylation
This protocol assesses the direct upstream effect of IKKβ inhibition.
-
Cell Culture and Treatment : Plate cells (e.g., HeLa, HEK293) and grow to 80-90% confluency. Pre-incubate cells with the IKK inhibitor or vehicle control (e.g., DMSO) for 1-2 hours. Stimulate cells with an appropriate agonist (e.g., TNFα at 10 ng/mL) for a time course (0, 5, 15, 30, 60 minutes). The peak for IκBα phosphorylation is typically 5-15 minutes.
-
Lysate Preparation : Immediately after stimulation, wash cells once with ice-cold PBS. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation : Block the membrane and then incubate with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Re-probe the membrane with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) to normalize the data.
NF-κB p65 Nuclear Translocation Assay
This protocol measures the downstream consequence of IκBα degradation.
-
Cell Culture and Treatment : Follow the same treatment procedure as in the Western Blot protocol, but use a single, later time point for stimulation (e.g., 30 or 60 minutes) where nuclear translocation is maximal.
-
Nuclear and Cytoplasmic Fractionation : Harvest cells and use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This is critical for clean separation. Alternatively, use a hypotonic buffer lysis method to first release cytoplasmic contents, followed by a high-salt nuclear extraction buffer to lyse the nuclei.
-
Western Blot Analysis : Perform Western blotting on both the cytoplasmic and nuclear fractions. Probe the membranes with an antibody against the p65 subunit of NF-κB.
-
Fraction Purity Control : To ensure the quality of the fractionation, probe the membranes with antibodies against marker proteins for the cytoplasm (e.g., GAPDH) and the nucleus (e.g., Histone H3 or Lamin B1).
-
Expected Outcome : In vehicle-treated stimulated cells, the p65 signal will increase in the nuclear fraction and decrease in the cytoplasmic fraction. In inhibitor-treated cells, p65 should be retained in the cytoplasm, and the nuclear signal should remain at baseline levels. The purity of the fractions must be confirmed by the cytoplasmic and nuclear markers.
In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol assesses the anti-inflammatory effects of the IKK inhibitors in a whole-animal model.
-
Animal Model : Use a suitable rodent model, such as C57BL/6 mice.
-
Inhibitor Administration : Administer the IKK inhibitor (e.g., this compound or BMS-345541) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection) at a predetermined dose.
-
Inflammatory Challenge : After a specified pre-treatment time (e.g., 1 hour), induce a systemic inflammatory response by injecting LPS intraperitoneally.
-
Sample Collection : At a time point corresponding to the peak of the inflammatory response (e.g., 2-4 hours post-LPS), collect blood samples.
-
Cytokine Analysis : Prepare plasma or serum from the blood samples and measure the levels of pro-inflammatory cytokines, such as TNF-α, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : Compare the cytokine levels in the inhibitor-treated group to the vehicle-treated group to determine the percentage of inhibition.
References
- 1. BMS-345541 | IκB/IKK inhibitor | IKK-1 and IKK-2 Inhibitor | CAS 445430-58-0 | Buy BMS345541 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 345541 | IκB Kinase | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. BMS-345541 | IκB/IKK | TargetMol [targetmol.com]
- 9. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IKK 16 | IκB Kinase | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 13. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of IKK 16 hydrochloride's inhibitory effect on IKKβ
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IKK 16 hydrochloride's performance in inhibiting IκB kinase β (IKKβ) against other commercially available alternatives. The information presented is supported by experimental data to aid in the selection of the most suitable compound for your research needs.
This compound is a potent and selective inhibitor of IκB kinases (IKKs).[1] It demonstrates significant inhibitory activity against IKKβ, a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival, making its components, particularly IKKβ, attractive targets for therapeutic intervention in various diseases, including inflammatory conditions and cancer.[2][3]
Quantitative Comparison of IKK Inhibitor Potency
The inhibitory activity of this compound and its alternatives against the catalytic subunits of the IKK complex is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | IKKβ | 40 [1] | Also inhibits IKKα (200 nM) and the IKK complex (70 nM). |
| BMS-345541 | IKKβ | 300[4][5] | Allosteric inhibitor with selectivity for IKKβ over IKKα.[4] |
| TPCA-1 | IKKβ | 17.9[6] | Exhibits 22-fold selectivity over IKKα.[6] |
| SC-514 | IKKβ | 3000-12000 | ATP-competitive inhibitor. |
| IMD-0354 | IKKβ | 250 | Selective IKKβ inhibitor. |
| MLN120B | IKKβ | 45-60[6][7] | Highly selective for IKKβ.[7] |
The IKKβ/NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines like TNF-α or IL-1.[8] This leads to the activation of the IKK complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[8] IKKβ, the primary kinase in this pathway, phosphorylates the inhibitory protein IκBα.[9] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome.[3] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of a wide array of genes involved in inflammation, immunity, and cell survival.[3][8] IKK inhibitors, such as this compound, block this cascade by preventing the phosphorylation of IκBα.[10]
Experimental Protocols
Validation of IKKβ inhibition by compounds like this compound typically involves both in vitro and cellular assays.
In Vitro IKKβ Kinase Assay
This assay directly measures the enzymatic activity of purified IKKβ and its inhibition by a test compound.
Materials:
-
Recombinant human IKKβ enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
IKK substrate (e.g., a peptide containing the IκBα phosphorylation site, such as IKKtide)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
Procedure (Radiometric):
-
Prepare a reaction mixture containing the IKKβ enzyme, substrate peptide, and varying concentrations of the inhibitor in kinase buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration to determine the IC50 value.
Cellular Assay: Inhibition of IκBα Phosphorylation/Degradation
This assay assesses the ability of an inhibitor to block IKKβ activity within a cellular context.
Materials:
-
A suitable cell line (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
NF-κB stimulus (e.g., TNF-α)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting: anti-phospho-IκBα, anti-total IκBα, and a loading control (e.g., β-actin)
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting to detect the levels of phosphorylated IκBα and total IκBα.
-
A reduction in phospho-IκBα levels and stabilization of total IκBα in the presence of the inhibitor indicates successful IKKβ inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. oncotarget.com [oncotarget.com]
- 6. IκB kinase β inhibitor IMD-0354 suppresses airway remodelling in a Dermatophagoides pteronyssinus-sensitized mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
IKK 16 Hydrochloride: A Comparative Analysis of IKKβ Selectivity
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for accurate experimental design and interpretation. This guide provides a comparative analysis of IKK 16 hydrochloride, focusing on its selectivity for I-kappa-B kinase beta (IKKβ) over I-kappa-B kinase alpha (IKKα).
This compound is a potent inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. The IKK complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO. While both IKKα and IKKβ are involved in NF-κB activation, IKKβ is the dominant kinase responsible for the phosphorylation of IκBα in the canonical NF-κB pathway, which is a key driver of inflammatory responses. Therefore, the selective inhibition of IKKβ is a major goal in the development of anti-inflammatory therapeutics.
In Vitro Selectivity Profile of IKK Inhibitors
Experimental data from cell-free biochemical assays consistently demonstrates that this compound exhibits a notable selectivity for IKKβ over IKKα. The half-maximal inhibitory concentration (IC50) of IKK 16 is significantly lower for IKKβ compared to IKKα, indicating a more potent inhibition of the beta isoform.
Below is a summary of the in vitro potency and selectivity of this compound in comparison to other commonly used IKK inhibitors.
| Inhibitor | IKKα IC50 | IKKβ IC50 | Selectivity (IKKα/IKKβ) |
| This compound | 200 nM[1] | 40 nM[1] | 5-fold |
| BMS-345541 | 4000 nM[2] | 300 nM[2] | ~13-fold |
| TPCA-1 | 400 nM[3][4] | 17.9 nM[3][5] | ~22-fold |
| SC-514 | - | 3-12 µM[6][7] | Selective for IKKβ |
| IMD-0354 | - | 250 nM | Selective for IKKβ |
Visualizing the Mechanism of Action
To understand the biological context of IKK 16's activity, it is crucial to visualize its place within the canonical NF-κB signaling pathway.
Figure 1: Canonical NF-κB Signaling Pathway and the Point of Inhibition by IKK 16.
Experimental Protocols
The determination of IC50 values and the selectivity of kinase inhibitors like this compound are typically performed using biochemical and cellular assays.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKKα and IKKβ.
Principle: The assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human IKKα and IKKβ enzymes
-
Kinase buffer (e.g., HEPES, MgCl2, DTT)
-
Substrate (e.g., a peptide derived from IκBα)
-
ATP
-
This compound (and other test compounds)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagents)
-
Multi-well plates suitable for luminescence reading
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.
-
Reaction Setup: In a multi-well plate, combine the kinase (IKKα or IKKβ), the substrate, and the kinase buffer.
-
Initiation: Add the test compound dilutions to the wells, followed by the addition of ATP to start the kinase reaction. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: General Workflow for a Biochemical IKK Kinase Inhibition Assay.
Cellular Assay: Western Blot for IκBα Degradation
This assay assesses the ability of an inhibitor to block the degradation of IκBα in a cellular context, a key downstream event of IKKβ activation.
Principle: Upon stimulation with an inflammatory agent like TNF-α, IKKβ phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. An effective IKKβ inhibitor will prevent this degradation.
Materials:
-
Cultured cells (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., TNF-α)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells and collect the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against IκBα or phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A successful inhibition will show a preservation of the IκBα band in the inhibitor-treated, TNF-α-stimulated samples compared to the TNF-α-stimulated control where the band would be diminished or absent.
Conclusion
References
- 1. IKK-16, IkappaB kinase inhibitor (CAS 1186195-62-9) | Abcam [abcam.com]
- 2. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SC-514, IKKbeta inhibitor (CAS 354812-17-2) | Abcam [abcam.com]
A Head-to-Head Battle: IKK 16 Hydrochloride vs. TPCA-1 for NF-κB Pathway Inhibition
A Comprehensive Guide for Researchers in Drug Discovery and Development
In the intricate world of cellular signaling, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway stands as a master regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. At the heart of the canonical NF-κB activation pathway lies the IκB kinase (IKK) complex, making it a prime therapeutic target. This guide provides a detailed comparative analysis of two widely used IKK inhibitors, IKK 16 hydrochloride and TPCA-1, to aid researchers in selecting the optimal tool for their specific experimental needs.
Biochemical Potency: A Tale of Two Inhibitors
Both this compound and TPCA-1 are potent inhibitors of the IKK complex, albeit with different selectivity profiles. The following table summarizes their in vitro inhibitory activities against the catalytic subunits of the IKK complex, IKKα (IKK1) and IKKβ (IKK2).
| Inhibitor | Target | IC50 (nM) | Selectivity |
| This compound | IKKβ (IKK2) | 40[1][2][3][4] | 5-fold vs. IKKα[5] |
| IKKα (IKK1) | 200[1][2][3][4] | ||
| IKK complex | 70[1][2][3][4] | ||
| TPCA-1 | IKKβ (IKK2) | 17.9[4][6][7][8][9][10] | >22-fold vs. IKKα[5] |
| IKKα (IKK1) | 400[6][7] |
Key Insights:
-
TPCA-1 demonstrates higher potency against IKKβ (IKK2) with a lower IC50 value compared to this compound.[4][6][7][8][9][10]
-
TPCA-1 exhibits greater selectivity for IKKβ over IKKα.[5] This can be a critical advantage in studies aiming to dissect the specific roles of IKKβ in the NF-κB signaling cascade.
-
This compound, while less potent against IKKβ, shows a more balanced inhibition of the overall IKK complex.[1][2][3][4]
Off-Target Profile: Beyond IKK Inhibition
A crucial consideration in the selection of any small molecule inhibitor is its off-target activity. Both this compound and TPCA-1 have been reported to interact with other kinases, which could influence experimental outcomes.
| Inhibitor | Known Off-Targets | IC50 (nM) |
| This compound | Leucine-rich repeat kinase 2 (LRRK2) | 50[1][3][4] |
| Protein Kinase D1 (PKD1) | 153.9[1][3] | |
| Protein Kinase D2 (PKD2) | 115[1][3] | |
| Protein Kinase D3 (PKD3) | 99.7[1][3] | |
| ATP-binding cassette sub-family B member 1 (ABCB1) | Not specified | |
| TPCA-1 | Signal transducer and activator of transcription 3 (STAT3) | Not specified (inhibits phosphorylation)[6][8][9][11][12][13] |
| Janus kinase 1 (JAK1) | 43.78[14] | |
| JNK3 | 3600[6] |
Key Considerations:
-
This compound's inhibition of LRRK2 and PKD isoforms should be taken into account, especially in neurological and cancer studies where these kinases play significant roles.[1][3][4][15]
-
TPCA-1's dual inhibition of IKKβ and STAT3 can be a double-edged sword.[6][8][9][11][12][13] While it may offer therapeutic advantages in contexts where both pathways are dysregulated (e.g., certain cancers), it can complicate the interpretation of results aimed at specifically studying NF-κB signaling.
Cellular Activity: From Benchtop to Biological Response
The ultimate measure of an inhibitor's utility lies in its performance in cellular and in vivo models. Both compounds have demonstrated efficacy in blocking NF-κB signaling and its downstream consequences.
| Inhibitor | Cellular Effect | IC50 (µM) | Cell Type/Assay |
| This compound | Inhibition of IκBα degradation | 1.0 | HUVEC |
| Inhibition of E-selectin expression | 0.5 | HUVEC | |
| Inhibition of VCAM expression | 0.3 | HUVEC | |
| Inhibition of ICAM expression | 0.3 | HUVEC | |
| TPCA-1 | Inhibition of TNF-α production | 0.17[6][10] | Human Monocytes |
| Inhibition of IL-6 production | 0.29[6][10] | Human Monocytes | |
| Inhibition of IL-8 production | 0.32[6][10] | Human Monocytes |
In Vivo Efficacy:
-
This compound has been shown to be orally bioavailable and effective in animal models of inflammation, reducing LPS-induced TNF-α release and attenuating multiple organ dysfunction in sepsis models.[1][16][17]
-
TPCA-1 has demonstrated significant efficacy in a murine model of collagen-induced arthritis, reducing disease severity and pro-inflammatory cytokine levels in paw tissue.[10]
Visualizing the Mechanism of Action
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for their comparison.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: Workflow for comparing IKK 16 and TPCA-1 in cellular assays.
Experimental Protocols
Below are detailed methodologies for key experiments to compare the efficacy of this compound and TPCA-1.
Protocol 1: In Vitro IKK Kinase Assay (IC50 Determination)
This assay directly measures the enzymatic activity of purified IKK and the inhibitory potential of the compounds.
Materials:
-
Recombinant human IKKβ enzyme
-
GST-IκBα substrate
-
This compound and TPCA-1
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)[18]
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and TPCA-1 in DMSO, followed by a further dilution in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the IKK inhibitor, recombinant IKKβ enzyme, and GST-IκBα substrate. Include DMSO as a vehicle control.
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for IKKβ.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Western Blot for IκBα Phosphorylation and Degradation
This cellular assay assesses the ability of the inhibitors to block the upstream events in NF-κB activation.
Materials:
-
HeLa or HEK293 cells
-
Complete cell culture medium
-
This compound and TPCA-1
-
TNF-α
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound or TPCA-1 (or DMSO vehicle control) for 1-2 hours.[19]
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 5-15 minutes.[19]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). A successful inhibition will show a reduction in phospho-IκBα and a prevention of total IκBα degradation.[19]
Protocol 3: NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the final step of NF-κB activation before gene transcription.
Materials:
-
Cells cultured on coverslips
-
This compound and TPCA-1
-
TNF-α
-
4% paraformaldehyde
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-p65
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells on coverslips as described in Protocol 2, but with a longer TNF-α stimulation time (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with permeabilization buffer.
-
Blocking and Staining: Block non-specific binding and incubate with the anti-p65 primary antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio of p65 to determine the extent of translocation and its inhibition by the compounds.
Conclusion: Making an Informed Choice
The selection between this compound and TPCA-1 is contingent on the specific research question and experimental context.
-
For studies requiring high potency and selectivity for IKKβ, TPCA-1 is the superior choice. However, its off-target effects on the STAT3 pathway must be carefully considered and controlled for.
-
This compound offers a more balanced inhibition of the IKK complex and may be suitable for studies where the roles of both IKKα and IKKβ are of interest. Its off-target activities against LRRK2 and PKD should be acknowledged.
Ultimately, a thorough understanding of the biochemical profiles, off-target activities, and cellular effects of these inhibitors, as detailed in this guide, will empower researchers to design more precise and interpretable experiments to unravel the complexities of the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TPCA-1 | Cell Signaling Technology [cellsignal.com]
- 10. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] TPCA-1 Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers | Semantic Scholar [semanticscholar.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Confirming Target Engagement of IKK 16 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the cellular target engagement of IKK 16 hydrochloride, a potent IκB kinase (IKK) inhibitor. We will objectively compare its performance with other alternatives and provide supporting experimental data and detailed protocols to aid in your research and drug development endeavors.
This compound is a selective inhibitor of the IKK complex, with IC50 values of 200 nM, 40 nM, and 70 nM for IKKα, IKKβ (IKK2), and the IKK complex, respectively, in cell-free assays.[1][2] It functions by blocking the kinase activity of IKKs, which are crucial for the activation of the NF-κB signaling pathway.[3] Confirmation of its engagement with the IKK complex in a cellular context is paramount for interpreting experimental results and advancing its potential as a therapeutic agent.
Comparative Analysis of IKK Inhibitors
To provide a clear perspective on the performance of IKK 16, the following table summarizes its in vitro potency and cellular activity in comparison to other widely used IKK inhibitors.
| Inhibitor | Target(s) | IC50 (nM) - Cell-Free | Cellular Potency (EC50/IC50) | Known Off-Targets |
| This compound | IKKα, IKKβ, IKK complex | IKKα: 200, IKKβ: 40, IKK complex: 70[1][4][5] | 2-3 µM (TNF-induced NF-κB activation)[6] | LRRK2 (IC50: 50 nM), PKD isoforms (IC50: 99.7-153.9 nM), ABCB1[4][7] |
| BMS-345541 | IKKα, IKKβ (allosteric inhibitor) | IKKβ: 300, IKKα: 4000 | ~4 µM (IκBα phosphorylation) | - |
| TPCA-1 | IKKβ | 17.9 | ~0.2 µM (IκBα phosphorylation) | - |
Data Interpretation:
-
Potency: In cell-free assays, IKK 16 demonstrates high potency against IKKβ, comparable to other well-known inhibitors.[8]
-
Selectivity: While highly potent for IKKβ, IKK 16 also inhibits IKKα and the IKK complex at slightly higher concentrations.[8] Its off-target activities, particularly against LRRK2 and PKD, should be considered when designing and interpreting experiments.[4][7]
-
Cellular Activity: The cellular potency of IKK 16 in inhibiting NF-κB activation is well-documented.
Visualizing the IKK/NF-κB Signaling Pathway and IKK 16 Action
The diagram below illustrates the canonical NF-κB signaling pathway and the point of intervention for IKK 16.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.
Experimental Protocols for Confirming Target Engagement
Several robust methods can be employed to confirm that IKK 16 is engaging its intended target, the IKK complex, within cells.
Western Blot Analysis of IκBα Phosphorylation and Degradation
This is a direct and widely used method to assess the functional consequence of IKK inhibition.[9]
Objective: To determine if IKK 16 inhibits the phosphorylation and subsequent degradation of IκBα, a direct substrate of the IKK complex.
Caption: Workflow for Western Blot analysis of IκBα degradation.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, HUVEC) and grow to 80-90% confluency.[9] Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.[9] Stimulate with an NF-κB activator, such as TNFα (e.g., 10 ng/mL), for 15-30 minutes.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin or GAPDH).[7][11] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[11]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[9] Quantify the band intensities to determine the relative levels of phosphorylated and total IκBα.
Expected Outcome: In cells treated with IKK 16, a significant reduction in the level of phospho-IκBα and a stabilization of total IκBα should be observed upon stimulation, compared to the stimulated vehicle control.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB, providing a functional readout of the entire signaling cascade.[12]
Objective: To quantify the inhibitory effect of IKK 16 on NF-κB-mediated gene transcription.
Detailed Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.[8] A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.[8]
-
Cell Treatment: Plate the transfected cells and pre-treat with a serial dilution of this compound for 1-2 hours.[12]
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNFα) for 6-8 hours to allow for reporter gene expression.[8][12]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.[8]
-
Data Analysis: Normalize the NF-κB-dependent luciferase activity to the control reporter activity. Calculate the percentage of inhibition and determine the IC50 value.[8]
Expected Outcome: IKK 16 should dose-dependently inhibit the TNFα-induced increase in luciferase activity.
Immunoprecipitation (IP) Kinase Assay
This method directly assesses the kinase activity of the IKK complex.[13][14]
Objective: To directly measure the inhibitory effect of IKK 16 on the catalytic activity of the IKK complex immunoprecipitated from cells.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with IKK 16 and/or a stimulant as described for the Western blot protocol. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Immunoprecipitate the IKK complex from the cell lysates using an antibody against one of the IKK subunits (e.g., IKKγ/NEMO).
-
In Vitro Kinase Assay: Resuspend the immunoprecipitated IKK complex in a kinase assay buffer containing a recombinant IκBα substrate (e.g., GST-IκBα) and [γ-³²P]ATP.[13][14]
-
Detection: After incubation, separate the reaction products by SDS-PAGE and detect the phosphorylated substrate by autoradiography.
-
Data Analysis: Quantify the amount of phosphorylated substrate to determine the IKK kinase activity.
Expected Outcome: The IKK complex immunoprecipitated from IKK 16-treated cells will show significantly reduced kinase activity compared to that from untreated, stimulated cells.
Alternative and Complementary Approaches
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[15][16] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[16]
Objective: To demonstrate a physical interaction between IKK 16 and the IKK complex within intact cells.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Expected Outcome: In the presence of IKK 16, the thermal denaturation curve of IKKβ will shift to higher temperatures, indicating stabilization upon binding.
Conclusion
Confirming the target engagement of this compound in cells is a critical step in its evaluation as a research tool and potential therapeutic. The methods outlined in this guide, from direct assessment of IKK activity and downstream signaling to biophysical confirmation of binding, provide a robust toolkit for researchers. By employing a combination of these assays and comparing the results with known IKK inhibitors, a comprehensive understanding of IKK 16's mechanism of action in a cellular context can be achieved.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. IKK kinase assay for assessment of canonical NF-κB activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of IKK 16 Hydrochloride in In Vivo Inflammatory Models
This guide provides a comparative analysis of the in vivo efficacy of IKK 16 hydrochloride, a potent IκB kinase (IKK) inhibitor, against other known IKK inhibitors. The document is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies for key in vivo studies, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to IKK Inhibition
The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which plays a pivotal role in inflammation, immunity, and cell survival.[1][2][3][4][5] The IKK complex consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO.[6] In response to pro-inflammatory stimuli, the IKK complex, primarily through IKKβ, phosphorylates the inhibitor of κB (IκB) proteins.[6][7] This phosphorylation targets IκB for ubiquitination and subsequent degradation, allowing the NF-κB transcription factor to translocate to the nucleus and activate the expression of numerous pro-inflammatory genes.[1][7] IKK inhibitors, such as this compound, block this critical step, thereby preventing the activation of NF-κB and the downstream inflammatory cascade.[7]
Quantitative Comparison of IKK Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized IKK inhibitors. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency against the IKK catalytic subunits and the entire complex.
| Compound | IKKα (IKK1) IC50 | IKKβ (IKK2) IC50 | IKK Complex IC50 | Selectivity Notes | Reference |
| This compound | 200 nM | 40 nM | 70 nM | Also inhibits LRRK2 (IC50 = 50 nM) and PKD family kinases.[8] | [8][9][10][11] |
| IMD-0354 | - | - | - | Selective for IKKβ.[5][12] | [5][7][12] |
| BAY 11-7082 | - | - | - | Irreversibly inhibits IKKα and IKKβ. | [1][4][13] |
| TPCA-1 | - | 17.9 nM | - | Selective for IKKβ. Also a dual inhibitor of STAT3.[14] | [3][14][15][16] |
In Vivo Efficacy Comparison
The following table presents a summary of in vivo efficacy data for this compound and its alternatives from various preclinical models of inflammation. It is important to note that these studies were not conducted head-to-head, and therefore, experimental conditions such as animal models, dosing regimens, and endpoints vary. This information is provided for a cross-study comparison.
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| This compound | Mouse model of sepsis (LPS/PepG co-administration) | 1 mg/kg, intravenous | Attenuated impairment in systolic contractility, renal dysfunction, hepatocellular injury, and lung inflammation.[10] | [10] |
| This compound | Mouse model of polymicrobial sepsis (cecal ligation and puncture - CLP) | 1 mg/kg, intravenous | Reduced multiple organ dysfunction.[10] | [10] |
| This compound | Rat model of LPS-induced systemic inflammation | 30 mg/kg, subcutaneous or oral | Significantly inhibited LPS-induced TNF-α release (86% inhibition for subcutaneous, 75% for oral).[17] | [17] |
| This compound | Mouse model of thioglycollate-induced peritonitis | 10 mg/kg, subcutaneous | Approximately 50% inhibition of neutrophil extravasation.[17] | [17] |
| IMD-0354 | Rat model of inflammation-induced corneal angiogenesis | 30 mg/kg, systemic | Significantly reduced inflammatory cell infiltration and limbal vasodilation.[7] | [7] |
| BAY 11-7082 | Mouse xenograft model of uterine fibroids | 20 mg/kg, daily intraperitoneal | Led to a 50% reduction in tumor weight after two months.[1] | [1] |
| BAY 11-7082 | Mouse model of imiquimod-induced psoriasis | Not specified | Reduced skin inflammation and expression of pNF-κB and NLRP3.[13] | [13] |
| TPCA-1 | Mouse model of collagen-induced arthritis (prophylactic) | 10 mg/kg, twice daily intraperitoneal | Significantly reduced disease severity and delayed onset, comparable to etanercept.[3] | [3] |
| TPCA-1 | Mouse model of collagen-induced arthritis (therapeutic) | 20 mg/kg, twice daily intraperitoneal | Significantly reduced the severity of established arthritis.[3] | [3] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures, the following diagrams illustrate the IKK/NF-κB signaling pathway and a typical in vivo experimental workflow.
Figure 1: The Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.
Figure 2: A generalized workflow for in vivo efficacy studies of IKK inhibitors.
Experimental Protocols
Below are detailed methodologies for representative in vivo experiments cited in this guide.
LPS-Induced Systemic Inflammation in Mice
This model is widely used to study the acute inflammatory response and is relevant for assessing therapies targeting sepsis and multiple organ dysfunction.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Animals are acclimated for at least one week prior to the experiment with free access to food and water.
-
Induction of Inflammation: A systemic inflammatory response is induced by a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 5-10 mg/kg body weight.
-
Treatment: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO in saline). A single dose (e.g., 1 mg/kg) is administered intravenously (i.v.) 1 hour after the LPS challenge. The vehicle control group receives an equivalent volume of the vehicle.
-
Endpoint Measurements:
-
Cytokine Analysis: Blood is collected at various time points (e.g., 2, 6, and 24 hours) post-LPS injection. Plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using ELISA kits.
-
Organ Dysfunction Markers: At 24 hours, blood is collected to measure markers of organ damage, such as serum creatinine (kidney) and alanine aminotransferase (ALT) (liver).
-
Histopathology: Organs such as the lungs, liver, and kidneys are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess tissue injury and inflammatory cell infiltration.
-
Collagen-Induced Arthritis in Mice
This is a widely used model for rheumatoid arthritis to assess the efficacy of anti-inflammatory compounds.
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Immunization: Mice are immunized with an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster: A booster injection of bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
-
Treatment:
-
Prophylactic: Treatment with an IKK inhibitor (e.g., TPCA-1 at 10 mg/kg, i.p., twice daily) is initiated from the day of the booster immunization.
-
Therapeutic: Treatment is initiated after the onset of clinical signs of arthritis (arthritis score > 2).
-
-
Endpoint Measurements:
-
Clinical Scoring: Arthritis severity is evaluated daily or every other day using a macroscopic scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16 per mouse).
-
Paw Swelling: Paw thickness is measured using a caliper.
-
Histopathology: At the end of the study, hind paws are collected, decalcified, and processed for H&E staining to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Levels: Cytokine levels in the paw tissue or serum can be measured by ELISA or multiplex assays.
-
Conclusion
This compound is a potent inhibitor of the IKK complex with demonstrated in vivo efficacy in preclinical models of inflammation and sepsis.[10][17] While direct comparative in vivo studies with other IKK inhibitors are limited, the available data suggests that this compound is a valuable tool for modulating the NF-κB pathway. The selection of an appropriate IKK inhibitor for a specific research application should consider its potency, selectivity, and the specific experimental context. The protocols and data presented in this guide provide a framework for the continued evaluation and comparison of novel IKK inhibitors in the development of new anti-inflammatory therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAY 11-7082, a nuclear factor-κB inhibitor, induces apoptosis and S phase arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IKKβ Inhibitor IMD-0354 Attenuates Radiation Damage in Whole-body X-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. IKK 16 | IκB Kinase | Tocris Bioscience [tocris.com]
- 12. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TPCA-1 negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
A Researcher's Guide to IKK 16 Hydrochloride: A Comparative Analysis
For researchers and professionals in drug development, the selection of a specific kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of IKK 16 hydrochloride, a potent IκB kinase (IKK) inhibitor, with other available alternatives. Through an objective lens, we will delve into its advantages and limitations, supported by experimental data and detailed protocols to aid in your research endeavors.
Mechanism of Action and In Vitro Potency
This compound is a selective inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[1] The IKK complex, consisting of the catalytic subunits IKKα (IKK1) and IKKβ (IKK2) and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitor of κB (IκB) proteins. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB heterodimer (commonly p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory and immune response genes.[1] IKK 16 primarily exerts its effect by inhibiting the kinase activity of IKKα and IKKβ, thereby preventing IκB phosphorylation and degradation, and ultimately suppressing NF-κB-mediated gene transcription.[1]
IKK 16 demonstrates notable potency, particularly against IKKβ. Below is a summary of its inhibitory activity against various kinases.
| Target | IC50 (nM) | Notes |
| IKKβ (IKK2) | 40 | [2][3][4][5] |
| IKK complex | 70 | [2][3][4][5] |
| IKKα (IKK1) | 200 | [2][3][4][5] |
| LRRK2 | 50 | [2][3][4] |
| PKD1 | 153.9 | [6][7] |
| PKD2 | 115 | [6][7] |
| PKD3 | 99.7 | [6][7] |
Comparison with Alternative IKK Inhibitors
IKK 16 distinguishes itself from other IKK inhibitors through its specific activity profile. The following table provides a comparative overview of IKK 16 and other commonly used IKK inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Key Characteristics |
| IKK 16 | IKKβ > IKK complex > IKKα | 40 (IKKβ), 70 (IKK complex), 200 (IKKα)[2][3][4][5] | Orally bioavailable; also inhibits LRRK2 and PKD isoforms.[2][6][7] |
| BMS-345541 | IKKβ > IKKα | 300 (IKKβ), 4000 (IKKα)[3][4] | Allosteric inhibitor with good selectivity for IKKβ over IKKα.[3] |
| MLN120B | IKKβ | 45-60[4][8] | Highly selective for IKKβ.[8] |
| IMD-0354 | IKKβ (reported) | >100,000 (in ATP-based kinase assay)[8] | Recent studies suggest it may not directly inhibit IKKβ but acts through an alternative mechanism to suppress NF-κB.[8] |
| TPCA-1 | IKKβ | 17.9[3][4] | Potent IKKβ inhibitor.[3] |
| SC-514 | IKKβ | 3,000-12,000[3] | Reversible inhibitor of IKKβ.[3] |
| BAY 11-7082 | IκBα phosphorylation | ~10,000[3] | Inhibits cytokine-induced IκBα phosphorylation but may have off-target effects on ubiquitin-specific proteases.[3][9] |
Advantages and Limitations of this compound
Advantages:
-
Potency and Selectivity: IKK 16 is a potent inhibitor of IKKβ with a greater than 5-fold selectivity over IKKα.[2][9] This is advantageous in studies aiming to dissect the specific roles of IKKβ in the canonical NF-κB pathway.
-
In Vivo Activity: IKK 16 is orally bioavailable and has demonstrated efficacy in various animal models, including inhibiting LPS-induced TNF-α release and neutrophil extravasation.[1][2][10] This makes it a valuable tool for in vivo studies of inflammation and other NF-κB-driven pathologies.
-
Well-Characterized: The mechanism of action and off-target profile of IKK 16 are relatively well-documented, providing researchers with a clearer understanding of its potential effects.[2][6][7][11][12]
Limitations:
-
Off-Target Effects: IKK 16 has known off-target activity against other kinases, most notably Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D (PKD) isoforms.[2][6][7][11][12] Researchers should consider these off-target effects when interpreting experimental results and may need to include appropriate controls.
-
Stability in Long-Term Experiments: Small molecule inhibitors like IKK 16 can be susceptible to degradation in aqueous cell culture media over extended periods.[11] For long-term in vitro experiments (e.g., several days), it is recommended to replenish the media with freshly prepared IKK 16 every 24 to 48 hours to maintain a consistent inhibitory concentration.[11]
-
Potential for Cellular Resistance: As with many kinase inhibitors, prolonged exposure to IKK 16 could lead to the development of cellular resistance mechanisms.[11]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which IKK 16 is used, the following diagrams illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for evaluating IKK inhibitors.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.
Caption: A typical experimental workflow for evaluating the efficacy of IKK inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of IKK 16 and other IKK inhibitors.
In Vitro IKK Kinase Assay
This assay is designed to determine the direct inhibitory activity of a compound on a purified IKK enzyme.
Materials:
-
Recombinant human IKKβ kinase
-
Peptide substrate (e.g., a synthetic peptide derived from IκBα)
-
IKK 16 or other test compounds
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the recombinant IKKβ enzyme, the peptide substrate, and the desired concentration of the IKK inhibitor in the kinase buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.[13]
Cellular Assay for NF-κB Activation (Western Blot)
This protocol assesses the ability of an IKK inhibitor to block the phosphorylation and degradation of IκBα and the phosphorylation of the NF-κB p65 subunit in cells.
Materials:
-
Adherent cells (e.g., HUVECs) or suspension cells (e.g., THP-1)
-
Cell culture medium
-
IKK 16 or other test compounds
-
Stimulating agent (e.g., TNF-α or LPS)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere (if applicable).
-
Pre-treat the cells with various concentrations of the IKK inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the level of inhibition of IκBα phosphorylation and degradation, and p65 phosphorylation.[14]
Immunoprecipitation of the IKK Complex
This protocol is used to isolate the endogenous IKK complex to study its composition and the effect of an inhibitor on its activity.[13]
Materials:
-
Cells treated with or without an IKK inhibitor and a stimulus
-
Lysis buffer containing protease and phosphatase inhibitors
-
Antibody against a component of the IKK complex (e.g., anti-IKKγ/NEMO)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
-
Western blot reagents
Procedure:
-
Lyse the treated and untreated cells.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the anti-IKKγ antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific interactions.
-
Elute the IKK complex from the beads.
-
Analyze the components of the immunoprecipitated complex by Western blotting using antibodies against IKKα and IKKβ.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. IKK-16, IkappaB kinase inhibitor (CAS 1186195-62-9) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of IKK 16 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
IKK 16 hydrochloride, a potent IκB kinase (IKK) inhibitor, requires careful handling and disposal due to its biological activity.[1] While not universally classified as hazardous, prudent laboratory practice dictates treating it as special waste to ensure the safety of personnel and the environment.[1] This guide provides detailed procedures for the proper disposal of this compound in a research setting.
I. Immediate Safety and Spill Response
In the event of a small spill, trained personnel wearing appropriate Personal Protective Equipment (PPE) should contain the spill using absorbent materials.[1] All contaminated materials must be collected in a sealed, labeled container for hazardous waste disposal.[1] For larger spills, or if untrained, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
II. Waste Segregation and Collection
Proper segregation of this compound waste is critical to prevent accidental reactions and ensure compliant disposal. Do not mix IKK 16 waste with general laboratory trash.[1]
-
Solid Waste: Unused solid this compound and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions of this compound, including stock solutions typically prepared in Dimethyl Sulfoxide (DMSO), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1] Do not pour this compound solutions down the drain. [1]
III. Container and Labeling Requirements
Adherence to proper container and labeling standards is mandatory for chemical waste.
| Requirement | Specification | Rationale |
| Container Type | Chemically compatible, leak-proof, with a secure closure.[2] | Prevents degradation of the container and leakage of hazardous material. |
| Labeling | Clearly indicate "Hazardous Waste," the full chemical name ("this compound"), any solvents (e.g., DMSO), associated hazards, and the accumulation start date.[3] | Ensures proper identification for handling, storage, and disposal, and is a regulatory requirement. |
| Container State | Keep containers closed except when adding waste.[4] | Minimizes the release of vapors and prevents spills. |
IV. Storage and Disposal Procedures
Designated satellite accumulation areas are essential for the safe temporary storage of chemical waste within the laboratory.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, at or near the point of generation.[5] Ensure secondary containment is used to prevent spills from reaching drains.[4]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste.[1] They will provide information on local regulations and the proper procedures for waste pickup and disposal.
-
Documentation: Maintain detailed records of waste generation, storage, and disposal for regulatory compliance.[3]
Experimental Protocols and Visual Guides
Workflow for Safe Handling and Disposal of this compound
The following diagram outlines the key decision points and procedural steps for the safe management of this compound from receipt to final disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Decision Logic for this compound Waste Disposal
This diagram illustrates the logical flow for categorizing and handling waste generated during research involving this compound.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
References
Essential Safety and Logistical Protocols for Handling IKK 16 Hydrochloride
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the potent IκB kinase (IKK) inhibitor, IKK 16 hydrochloride. The following procedural guidance is intended to be a comprehensive resource for laboratory safety and chemical handling, ensuring best practices are followed.
While some Safety Data Sheets (SDS) may classify this compound as a non-hazardous substance, it is critical to handle all research chemicals with a high degree of caution.[1] Another source suggests treating the material as hazardous until more information is available.[1] Therefore, a thorough approach to personal protection is strongly advised.
Personal Protective Equipment (PPE)
A summary of the necessary PPE for handling this compound is provided below.
| PPE Category | Item | Specifications and Usage |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Should be worn at all times in the laboratory to protect against splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable and effective choice for handling many laboratory chemicals. Double-gloving is recommended for enhanced protection. Gloves should be changed immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential spills.[1] |
| Respiratory Protection | Fume Hood | All handling of solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1] |
Experimental Protocols: Handling and Stock Solution Preparation
Receiving and Storage:
Upon receipt, the container should be inspected for any signs of damage.[1] The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage temperature is typically -20°C.[1][2]
Preparation of Stock Solutions:
Precaution: All weighing and solution preparation must be performed within a chemical fume hood.[1]
This compound is usually supplied as a solid.[1] To prepare a stock solution, dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[1]
-
Slowly add the solvent to the vial containing the solid this compound to prevent splashing.[1]
-
Cap the vial and vortex or sonicate until the solid is completely dissolved.[1]
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.[1]
-
Store the stock solution at -20°C or as recommended by the supplier.[1]
Solubility Data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 26 | 50 |
| DMSO | 10 - 97 | ~20 - 200.56 |
| DMF | 5 | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 |
Note: Solubility can vary between batches and suppliers. Always refer to the product-specific information sheet.[2][3][4][5]
Operational and Disposal Plans
Spill Management:
-
Evacuate: In the event of a significant spill, evacuate the immediate area.[1]
-
Alert: Notify your laboratory supervisor and the Environmental Health and Safety (EHS) department.[1]
-
Contain: For small, manageable spills, and if you are trained to do so, contain the spill using appropriate absorbent materials.[1]
-
Clean-up: While wearing the appropriate PPE, carefully clean the spill area.[1]
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[1]
Disposal Plan:
Although not universally classified as hazardous, the biological potency of this compound as a kinase inhibitor necessitates careful disposal.[1]
-
Waste Segregation: Do not mix this compound waste with general laboratory trash.[1]
-
Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect unused solutions of this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.[1]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal, as local regulations may vary.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
